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2,3-Dimethyl-3H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
  • CAS: 52538-09-7

Core Science & Biosynthesis

Foundational

Introduction: The Imidazo[4,5-c]pyridine Core as a Privileged Scaffold

An In-Depth Technical Guide to 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 52538-09-7) and the Broader Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine ring system, a fused heterocycle comprising an imidazole a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 52538-09-7) and the Broader Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system, a fused heterocycle comprising an imidazole and a pyridine ring, represents a structure of significant interest in medicinal chemistry and drug development.[1] Its structural analogy to naturally occurring purines allows it to interact with a wide array of biological targets, acting as a "privileged scaffold" for the design of novel therapeutics.[2][3] Derivatives of this and related imidazopyridine isomers have demonstrated a remarkable breadth of biological activities, including roles as kinase inhibitors, anti-inflammatory, antiviral, and anticancer agents.[4][5][6]

This guide provides a comprehensive overview of the specific, yet sparsely documented molecule, 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 52538-09-7). Due to the limited publicly available data on this specific derivative[7], this document extends its scope to the broader imidazo[4,5-c]pyridine class. By understanding the well-established chemistry and pharmacology of the parent scaffold, researchers can infer potential properties and strategically design experimental plans for the synthesis, characterization, and evaluation of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine.

Physicochemical and Structural Properties of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine

While extensive experimental data for 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is not available in current literature, its fundamental molecular properties can be established from its chemical structure.[7][8] Computational predictions, such as those for its collision cross-section, provide a theoretical basis for mass spectrometry-based analysis.[7]

PropertyValueSource
CAS Number 52538-09-7[8]
Molecular Formula C₈H₉N₃[7][8]
Molecular Weight 147.18 g/mol Calculated
Monoisotopic Mass 147.07965 Da[7]
SMILES CC1=NC2=C(N1C)N=CC=C2[7]
InChI Key FSHTURWBRWEQPH-UHFFFAOYSA-N[7]
Predicted XlogP 1.1[7]
Predicted CCS [M+H]⁺ 127.8 Ų[7]

This table summarizes the known and predicted properties of the target compound.

Synthetic Strategies for the Imidazo[4,5-c]pyridine Core

The synthesis of the imidazo[4,5-c]pyridine scaffold can be achieved through several established routes. These methodologies can be adapted for the specific synthesis of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine. A common and effective approach involves the cyclization of a substituted diaminopyridine precursor.

Conceptual Synthetic Workflow

The logical flow for producing and verifying a target imidazo[4,5-c]pyridine derivative involves a multi-stage process, beginning with precursor synthesis and culminating in rigorous purification and characterization.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_characterization Structural Characterization Precursor Precursor Synthesis (e.g., 3,4-Diaminopyridine) Cyclization Ring Cyclization (e.g., with Acetic Anhydride) Precursor->Cyclization Form Imidazole Ring Alkylation N-Alkylation (e.g., with Methyl Iodide) Cyclization->Alkylation Introduce Methyl Group Crude Crude Product Alkylation->Crude Chromatography Column Chromatography Crude->Chromatography Isolate Target Purity Purity Assessment (LC-MS, NMR) Chromatography->Purity Verify >95% Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Final Confirmed Structure NMR->Final MS Mass Spectrometry (HRMS) MS->Final

Caption: General workflow for synthesis and validation.

Protocol: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines

This protocol is adapted from a general method for creating libraries of imidazo[4,5-c]pyridines and illustrates a robust strategy that can be tailored for the target compound.[2] The solid-phase approach facilitates purification by allowing reagents and byproducts to be washed away from the resin-bound intermediate.

Causality: The choice of a solid support (e.g., Rink amide resin) is crucial for complex, multi-step syntheses as it simplifies the purification process at each stage, thereby maximizing the overall yield. The use of 2,4-dichloro-3-nitropyridine is strategic as the differential reactivity of the chlorine atoms and the subsequent reduction of the nitro group are key steps to building the final heterocyclic system.[2]

Methodology:

  • Resin Preparation: Swell the Rink amide resin in a suitable solvent like dimethylformamide (DMF).

  • Arylation: React the polymer-supported amine with a solution of 2,4-dichloro-3-nitropyridine in the presence of a non-nucleophilic base such as N-ethyldiisopropylamine (EDIPA) in DMSO. The reaction regioselectively substitutes one of the chlorine atoms.[2]

  • Second Substitution: Introduce the second point of diversity by replacing the remaining chlorine atom with a desired amine in solution.

  • Nitro Group Reduction: Reduce the nitro group to an amine using a reducing agent like sodium dithionite (Na₂S₂O₄).[1] This step is critical as it forms the second amine necessary for imidazole ring formation.

  • Imidazole Ring Closure: React the resulting diamine intermediate with an aldehyde (or in the case of a 2-methyl group, a reagent like triethyl orthoacetate) to close the imidazole ring.

  • Cleavage from Resin: Cleave the final product from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: Purify the cleaved product using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure trisubstituted imidazo[4,5-c]pyridine.

Pharmacological Landscape and Potential Applications

While 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine itself has not been extensively studied, the imidazo[4,5-c]pyridine and the isomeric imidazo[4,5-b]pyridine scaffolds are present in numerous compounds with significant pharmacological activities.[1][2][5] This suggests that the target compound is a promising candidate for screening in various therapeutic areas.

Therapeutic AreaTarget/Mechanism of ActionExample ScaffoldReference
Oncology Kinase Inhibition (e.g., AKT, c-Met, FLT3)Imidazo[4,5-c]pyridine, Imidazo[4,5-b]pyridine[2][9]
Antiviral Hepatitis C Virus (HCV) InhibitionImidazo[4,5-c]pyridine[2]
Inflammation Cyclooxygenase (COX-1/COX-2) Inhibition3H-Imidazo[4,5-b]pyridine[6][10]
CNS Disorders GABA-A Receptor AgonismImidazo[4,5-c]pyridine[1][4]
Autoimmune Cathepsin S (CTSS) Inhibition1H-imidazo[4,5-c]pyridine[1]

This table highlights the diverse bioactivities of the parent scaffolds.

Potential Therapeutic Targeting Strategy

The structural similarity of the imidazo[4,5-c]pyridine core to purine enables it to function as a competitive inhibitor at ATP-binding sites, a common feature in protein kinases. This makes kinase inhibition a primary area of investigation for novel derivatives.

G cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Compound 2,3-Dimethyl-3H- imidazo[4,5-c]pyridine Kinases Protein Kinases (e.g., AKT, c-Met) Compound->Kinases Receptors GABA-A Receptors Compound->Receptors Enzymes Viral Polymerases (e.g., HCV NS5B) Compound->Enzymes COX COX Enzymes Compound->COX AntiCancer Anticancer Activity Kinases->AntiCancer Anxiolytic Anxiolytic / Anticonvulsant Receptors->Anxiolytic AntiViral Antiviral Activity Enzymes->AntiViral AntiInflammatory Anti-inflammatory COX->AntiInflammatory

Caption: Potential therapeutic targets and outcomes.

Analytical Characterization Workflow

A newly synthesized batch of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine requires rigorous analytical characterization to confirm its identity, purity, and structure.

Protocol: Full Characterization of a Novel Imidazo[4,5-c]pyridine

Causality: This multi-technique approach provides orthogonal data, ensuring a high degree of confidence in the final structural assignment. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition. 1D and 2D NMR experiments are then used to piece together the molecular skeleton and definitively assign the position of the methyl groups.

  • Purity Analysis (LC-MS):

    • Dissolve a small sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • The UV chromatogram will determine purity, while the mass spectrum will confirm the expected molecular weight ([M+H]⁺ ≈ 148.08).

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample via Electrospray Ionization (ESI) on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Objective: Obtain an exact mass measurement to confirm the molecular formula C₈H₉N₃. The measured mass should be within 5 ppm of the calculated mass (148.0869 for [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see signals corresponding to the two methyl groups (singlets, likely in the 2.0-4.0 ppm range) and distinct aromatic protons on the pyridine ring (likely in the 7.0-8.5 ppm range).[11]

    • ¹³C NMR: Acquire a carbon NMR spectrum. Expect signals for the methyl carbons and the aromatic/heterocyclic carbons.[11]

    • 2D NMR (COSY, HSQC, HMBC): If the structure is ambiguous, these experiments are essential to confirm connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), definitively placing the methyl groups at the N-3 and C-2 positions.

Safety and Handling

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere.[14]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of according to local regulations.[15]

Conclusion and Future Directions

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine, CAS 52538-09-7, is a compound with significant untapped potential. While direct experimental data is scarce, its core scaffold is a well-established "privileged structure" in medicinal chemistry. The diverse biological activities of related imidazo[4,5-c]pyridine derivatives, ranging from kinase inhibition to antiviral action, provide a strong rationale for its investigation.[2][9] Future research should focus on developing an efficient and scalable synthesis for this specific molecule, followed by a comprehensive characterization and a broad-based biological screening campaign. Such efforts are crucial to unlocking its potential as a novel probe or therapeutic lead compound.

References

  • Kłys, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 406. [Link]

  • Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 481-490. [Link]

  • ResearchGate. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Gotal, A. D., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 13. [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. [Link]

  • Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]

  • PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]

  • ResearchGate. (2016). (PDF) 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. [Link]

  • Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4394-4403. [Link]

  • PubChemLite. (n.d.). 2,3-dimethyl-3h-imidazo[4,5-b]pyridine. [Link]

  • PubMed. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. [Link]

Sources

Exploratory

Imidazo[4,5-c]pyridine vs imidazo[4,5-b]pyridine isomer differences

Technical Whitepaper: Comparative Analysis of Azabenzimidazole Isomers in Medicinal Chemistry Executive Summary In the landscape of kinase inhibition and GPCR ligand design, the "nitrogen walk" around a fused heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Comparative Analysis of Azabenzimidazole Isomers in Medicinal Chemistry

Executive Summary

In the landscape of kinase inhibition and GPCR ligand design, the "nitrogen walk" around a fused heterocyclic core is a fundamental strategy for optimizing solubility, metabolic stability, and target residence time.[1][2] The imidazo[4,5-x]pyridine scaffolds (azabenzimidazoles) represent critical bioisosteres of the purine ring system.[1][2]

This guide provides a rigorous technical comparison between the imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine) isomers.[1][3][2] While structurally similar, these scaffolds exhibit divergent electronic landscapes that dictate synthetic accessibility, regioselectivity during functionalization, and hydrogen-bonding vectors in protein active sites.[1][2]

Structural & Electronic Divergence

The primary distinction lies in the orientation of the pyridine nitrogen relative to the imidazole fusion bond.[1][3][2][4] This seemingly minor positional change fundamentally alters the dipole moment and the acid-base properties of the scaffold.[3][4]

Nomenclature and Topology
  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is adjacent to the bridgehead carbon.[1][3][2][4] In purine numbering, this corresponds to the N1 position, making it a 1-deazapurine analog.[1][3][2]

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is meta to the bridgehead carbons.[1][3][2][4] In purine numbering, this corresponds to the N3 position, making it a 3-deazapurine analog.[3][2]

IsomerComparison cluster_0 Imidazo[4,5-b]pyridine (1-deazapurine) cluster_1 Imidazo[4,5-c]pyridine (3-deazapurine) struct_b Pyridine N at pos 4 (Purine N1 equivalent) High e- density at N3 Properties Divergent Properties struct_b->Properties Kinase Hinge Binder struct_c Pyridine N at pos 5 (Purine N3 equivalent) Steric crowding at C4 struct_c->Properties Metabolic Stability

Figure 1: Topological comparison of azabenzimidazole isomers highlighting the nitrogen shift.[3][2]

Electronic Density and Basicity

The position of the pyridine nitrogen influences the pKa of the imidazole ring protons and the nucleophilicity of the ring nitrogens.[1][3][4]

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineMechanistic Implication
Pyridine N Basicity Lower (Inductive withdrawal from imidazole)HigherAffects salt formation and solubility.[1][3][2]
Imidazole NH Acidity Higher (pKa ~10.[1][3][2][4]5)Moderate[4,5-b] is easier to deprotonate for alkylation.[3][2][4]
Dipole Moment Directed toward N1/N4Directed toward N5Influences cell permeability and solubility.[1][3][4]
H-Bond Acceptor N3 (Imidazole) & N4 (Pyridine)N1 (Imidazole) & N5 (Pyridine)Critical for "Hinge Binding" in kinases.[3][2][4]

Synthetic Access & Regiochemistry

The synthesis of these isomers is dictated by the availability of the diaminopyridine precursors.[3][2][4] A major challenge in this chemistry is controlling the regioselectivity of N-alkylation on the imidazole ring.[1][3][4]

Retrosynthetic Analysis
  • [4,5-b] Route: Requires 2,3-diaminopyridine .[1][3][2][4] This precursor is electron-rich and cyclizes readily with carboxylic acids or orthoesters.[1][3][2][4]

  • [4,5-c] Route: Requires 3,4-diaminopyridine .[1][3][2][4][5] This precursor is less stable and more prone to oxidation than the 2,3-isomer.[2]

Regioselectivity of Alkylation

Upon deprotonation, the azabenzimidazole anion is an ambident nucleophile.[3][2]

  • Imidazo[4,5-b]pyridine: Alkylation typically favors the N3 position (sterically less hindered than N1, which is adjacent to the pyridine nitrogen lone pair repulsion).[3][4] However, mixtures of N3 (major) and N1 (minor) are common.[1][2]

  • Imidazo[4,5-c]pyridine: Alkylation is notoriously difficult to control, often yielding mixtures of N1 and N3 , and occasionally N5 (quaternization of the pyridine ring) if strong electrophiles are used.[1][3][4]

SynthesisWorkflow cluster_precursors Precursor Selection cluster_cyclization Cyclization Conditions cluster_products Isomeric Scaffolds D23 2,3-Diaminopyridine Cycl_Acid R-COOH / PPA (High Temp) D23->Cycl_Acid Cycl_Ortho Orthoester / H+ D23->Cycl_Ortho D34 3,4-Diaminopyridine D34->Cycl_Acid D34->Cycl_Ortho Prod_B Imidazo[4,5-b]pyridine Cycl_Acid->Prod_B From 2,3-diamino Prod_C Imidazo[4,5-c]pyridine Cycl_Acid->Prod_C From 3,4-diamino Cycl_Ortho->Prod_B Cycl_Ortho->Prod_C

Figure 2: Synthetic workflow for accessing both scaffolds from diaminopyridine precursors.

Experimental Protocol: General Cyclization & Validation

This protocol describes a self-validating method for synthesizing the parent core using orthoformate, which minimizes oxidative side reactions common with aldehydes.[1][3][2]

Reagents:

  • Diaminopyridine (2,3- or 3,4-isomer) [1.0 eq][1][2]

  • Triethyl orthoformate (TEOF) [5.0 eq][2][4]

  • Sulfamic acid (Catalyst) [0.1 eq][2][4]

  • Ethanol (Solvent)[2][4]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the diaminopyridine in Ethanol (0.5 M concentration).

  • Activation: Add sulfamic acid. Stir for 5 minutes at room temperature to activate the amine.

  • Cyclization: Add Triethyl orthoformate. Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM).[1][3][2][4] The diamine spot (polar, stains with ninhydrin) should disappear.[1][2]

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess TEOF and ethanol.[1][3][2][4]

  • Purification: The residue is often pure enough.[1][3][2][4] If not, recrystallize from EtOAc/Hexanes.[3][2][4]

Validation (NMR Diagnostics): To distinguish the isomers (if unknown precursors were used) or to verify regiochemistry after alkylation:

  • Imidazo[4,5-b]pyridine: Look for the C2-H singlet around 8.4–8.6 ppm.[1][3][2][4] The pyridine protons will show an ABX or AMX pattern.[1][3][2][4] Key NOE: N4-alkyl derivatives show a strong NOE to the C5-H proton.[1][3][2][4]

  • Imidazo[4,5-c]pyridine: The C2-H is also downfield.[1][3][2][4] Key NOE: N5-alkyl (quaternary) derivatives show NOE to both C4-H and C6-H.[1][3][2][4]

Medicinal Chemistry Implications (SAR)

The choice between [4,5-b] and [4,5-c] is rarely arbitrary; it is driven by the specific binding pocket requirements.

Kinase Hinge Binding

Many kinase inhibitors utilize the "adenine-mimetic" binding mode.[1][3][2][4]

  • [4,5-b] Isomer: The N3 (acceptor) and NH (donor) motif mimics the N1/N6 vector of adenine perfectly.[1][2][4] This is the preferred scaffold for ATP-competitive inhibitors.[1][3][2][4]

  • [4,5-c] Isomer: The nitrogen vectors are shifted.[1][3][2][4] This scaffold is often used to avoid kinase activity (improving selectivity) or to target cryptic pockets where the N5 vector picks up a specific serine/threonine interaction.[1][3][2][4]

Solubility and Permeability

The [4,5-c] isomer generally exhibits higher aqueous solubility due to the more accessible pyridine nitrogen (N5), which is less sterically hindered than the N4 in the [4,5-b] system (which is flanked by the imidazole ring).[2]

SAR_Logic cluster_b Imidazo[4,5-b] cluster_c Imidazo[4,5-c] Target Target Binding Pocket B_Vector H-Bond Acceptor @ N3 H-Bond Donor @ NH Target->B_Vector Requires Purine-like fit C_Vector H-Bond Acceptor @ N5 Altered Vector Target->C_Vector Requires unique vector B_Use Adenine Mimetic (Kinase Inhibitors) B_Vector->B_Use C_Use Selectivity Tool (Non-Kinase Targets) C_Vector->C_Use

Figure 3: Structure-Activity Relationship (SAR) decision tree for scaffold selection.

References

  • Synthesis and Properties of Imidazo[4,5-b]pyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][2][5][6]

    • Source: Molecules (MDPI).[1][3][2][4]

    • URL:[Link][2][4]

  • Regioselectivity in Alkylation

    • Title: Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives.[1][3][2]

    • Source: ResearchGate / Tetrahedron Letters (Contextual).[1][3][2][4]

    • URL:[Link]

  • Physical Properties (pKa and Solubility)

    • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules.
    • Source: Molecules (MDPI).[1][3][2][4]

    • URL:[Link][2][4]

  • PubChem Compound Data (Imidazo[4,5-c]pyridine)

    • Title: 1H-Imidazo[4,5-c]pyridine (CID 9227).[1][3][2][4]

    • Source: PubChem.[1][3][2][4][7]

    • URL:[Link][2][4]

  • PubChem Compound Data (Imidazo[4,5-b]pyridine)

    • Title: 1H-Imidazo[4,5-b]pyridine (CID 67504).[1][3][2][4]

    • Source: PubChem.[1][3][2][4][7]

    • URL:[Link][2]

Sources

Foundational

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine: Structural Properties, Synthetic Workflows, and Pharmacological Applications

Executive Summary: The Purine Bioisostere Paradigm In modern medicinal chemistry, overcoming metabolic liability and off-target toxicity inherent to endogenous ligands requires precise scaffold manipulation. 2,3-Dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Bioisostere Paradigm

In modern medicinal chemistry, overcoming metabolic liability and off-target toxicity inherent to endogenous ligands requires precise scaffold manipulation. 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS: 52538-09-7) has emerged as a critical building block and purine bioisostere[1]. By mimicking the spatial arrangement of the purine ring (adenine/guanine) while strategically altering the hydrogen-bonding network through the repositioning of the nitrogen atom to the 5-position (in purine numbering), this scaffold modulates electron density and enhances metabolic stability.

This in-depth technical guide explores the physicochemical properties of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, its mechanistic role in advanced kinase inhibition (such as BTK and DNA-PK), and provides self-validating protocols for its functionalization and biological screening.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical metrics of the 2,3-dimethyl-3H-imidazo[4,5-c]pyridine core is essential for predicting its pharmacokinetic behavior (ADME) and calculating stoichiometric ratios for downstream synthesis[2].

Table 1: Core Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
Molecular Formula C₈H₉N₃Provides a low molecular weight starting point for fragment-based drug design (FBDD).
Molecular Weight 147.18 g/mol Ensures final derivatized drug candidates remain within Lipinski's Rule of 5 (MW < 500 Da).
CAS Registry Number 52538-09-7Primary identifier for sourcing high-purity (>97%) reagents[3].
Structural Class Fused ImidazopyridineActs as a versatile purine bioisostere with distinct topological polar surface area (TPSA).

Mechanistic Causality: Why Imidazo[4,5-c]pyridines?

The selection of the imidazo[4,5-c]pyridine scaffold over traditional purines or imidazo[4,5-b]pyridines is driven by strict structure-activity relationship (SAR) causality:

  • Bruton's Tyrosine Kinase (BTK) Inhibition: In the development of next-generation BTK inhibitors (crucial for B-cell malignancies after ibrutinib failure), the imidazo[4,5-c]pyridine core exhibits significantly higher kinase inhibitory activity compared to its [4,5-b] isomer[4]. SAR studies reveal a remarkably high tolerance for both hydrophobic and hydrophilic substitutions at the C6 position, allowing chemists to exploit the kinase hinge region without steric clash[4].

  • DNA-Dependent Protein Kinase (DNA-PK) Targeting: Scaffold hopping from known multi-kinase inhibitors (like dactolisib) to imidazo[4,5-c]pyridin-2-ones has yielded highly selective DNA-PK inhibitors[5]. These compounds act as potent radiosensitizers by blocking non-homologous end-joining (NHEJ) repair of radiation-induced double-strand breaks[6].

  • TLR7 Agonism: In immuno-oncology, imidazo[4,5-c]pyridine derivatives are utilized as Toll-like receptor 7 (TLR7) agonists. They activate endosomal TLR7, driving systemic immune cell activation within the tumor microenvironment[7].

Table 2: Comparative Kinase Inhibition Profiles (Literature Benchmarks)
Scaffold TypeTarget KinaseIC₅₀ (nM)Selectivity Profile
Dactolisib (Reference)DNA-PK / PI3K0.8 / 1.4Poor (Pan-PIKK inhibitor)[5]
Imidazo[4,5-c]pyridin-2-one (Cmpd 78) DNA-PK < 10.0 Excellent (Spares broader kinome) [6]
Imidazo[4,5-b]pyridineBTK> 500Poor hinge-binding geometry[4]
Imidazo[4,5-c]pyridine BTK < 50.0 High (Targets Burkitt lymphoma lines) [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control (QC) checkpoint to confirm causality before proceeding.

Protocol A: C6-Functionalization of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine via Suzuki-Miyaura Coupling

Causality: Functionalizing the C6 position is critical for accessing the hydrophobic pocket of the kinase ATP-binding site.

  • Halogenation (Pre-requisite): React 2,3-dimethyl-3H-imidazo[4,5-c]pyridine with N-bromosuccinimide (NBS) in DMF at 0°C to yield the 6-bromo derivative.

    • Validation Check: LC-MS must show a molecular ion peak at m/z 226.0/228.0 (1:1 isotopic ratio indicating mono-bromination).

  • Catalyst Activation: In a Schlenk flask under argon, combine the 6-bromo intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture.

    • Causality: Pd(dppf)Cl₂ is chosen for its bidentate ligand, which suppresses competitive dehalogenation, while K₂CO₃ facilitates the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Purification & Validation: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

    • Validation Check: ¹H-NMR (DMSO-d₆) must show the disappearance of the C6 proton and the appearance of the aryl multiplet. Purity must be >95% via HPLC (UV 254 nm) before biological assaying.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard luminescence to eliminate compound autofluorescence (a common false-positive driver in heterocyclic libraries).

  • Reagent Preparation: Prepare a master mix containing recombinant BTK or DNA-PK enzyme, europium-labeled anti-phospho antibody (donor), and a customized fluorescent tracer (acceptor) in HEPES buffer (pH 7.4) with 10 mM MgCl₂.

  • Compound Incubation: Dispense 100 nL of the synthesized imidazo[4,5-c]pyridine derivatives (in DMSO) into a 384-well plate. Add 5 µL of the enzyme mix. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for thermodynamic equilibrium of competitive ATP-site binders.

  • Reaction Initiation: Add 5 µL of ATP/substrate mix (ATP concentration set at the experimentally determined Kₘ for the specific kinase).

  • Detection & Self-Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only valid if Z' > 0.6, ensuring the signal-to-noise ratio is statistically robust for IC₅₀ determination.

Mechanistic Visualizations

The following diagrams map the logical flow of the synthetic workflow and the biological signaling pathways modulated by this scaffold.

Workflow Prep Scaffold Prep (2,3-Dimethyl...) Coupling C6-Functionalization (Suzuki/Buchwald) Prep->Coupling Purification Purification Coupling->Purification Assay TR-FRET Kinase Assay (Self-Validating) Purification->Assay

Self-validating synthetic and screening workflow for imidazo[4,5-c]pyridine kinase inhibitors.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Drug Imidazo[4,5-c]pyridine Derivative Drug->BTK Competitive Inhibition NFkB NF-κB Survival Pathway PLCg2->NFkB

Mechanistic pathway of BTK inhibition by imidazo[4,5-c]pyridine derivatives in B-cell signaling.

References

  • 2,3-dimethyl-3H-Imidazo[4,5-c]pyridine 97% - Howei Pharm -[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC / NIH -[Link]

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed / NIH -[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC / NIH -[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications -[Link]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - ACS Publications -[Link]

  • Synthonix, Inc > 52538-09-7 | 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine - Synthonix -[Link]

Sources

Exploratory

Therapeutic Potential of the Imidazo[4,5-c]pyridine Core in Oncology: A Technical Guide for Drug Development

Executive Summary The imidazo[4,5-c]pyridine scaffold has emerged as a highly privileged bicyclic pharmacophore in modern medicinal chemistry[1]. As a bioisostere of the purine ring, it effectively mimics endogenous liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold has emerged as a highly privileged bicyclic pharmacophore in modern medicinal chemistry[1]. As a bioisostere of the purine ring, it effectively mimics endogenous ligands such as ATP, making it exceptionally suited for targeting the ATP-binding pockets of kinases[1],[2]. However, unlike traditional purines or benzimidazoles, the specific placement of the nitrogen atom in the pyridine ring (at the 5-position of the fused system) profoundly alters the molecule's electron density, dipole moment, and hydrogen-bonding capabilities[1]. This whitepaper explores the therapeutic potential of the imidazo[4,5-c]pyridine core in oncology, detailing its applications in targeted kinase inhibition, immuno-oncology, and the experimental workflows required for its development.

Section 1: Structural Rationale & Scaffold Hopping

Drug discovery in oncology frequently encounters crowded intellectual property (IP) landscapes, particularly for well-validated targets like DNA-dependent protein kinase (DNA-PK) and Cyclin-Dependent Kinase 2 (CDK2)[3],[4]. Scaffold hopping to the relatively unexplored imidazo[4,5-c]pyridine core offers a strategic bypass[5]. For instance, transitioning from the heavily patented dactolisib scaffold to a 6-anilino imidazo[4,5-c]pyridin-2-one core not only circumvents existing IP but also enhances selectivity against the broader kinome by adopting unique binding poses[3],[5].

Furthermore, the isomeric specificity of this core is critical. In the development of Bruton's tyrosine kinase (BTK) inhibitors, the imidazo[4,5-c]pyridine isomer demonstrated significantly higher inhibitory activity compared to its imidazo[4,5-b]pyridine counterpart[2]. This causality stems from the precise spatial orientation of the pyridine nitrogen, which dictates optimal hydrogen-bonding interactions with the hinge region of the kinase active site, proving that subtle isomeric shifts can drastically alter target affinity[2].

Section 2: Mechanisms of Action in Oncology

Precision Kinase Inhibition

The imidazo[4,5-c]pyridine core is a versatile foundation for multi-target and highly selective kinase inhibitors:

  • DNA-PK Inhibition & Radiosensitization : 6-anilino imidazo[4,5-c]pyridin-2-ones act as potent, nanomolar DNA-PK inhibitors[3]. By blocking non-homologous end-joining (NHEJ) repair of radiation-induced double-strand breaks, these compounds serve as robust radiosensitizers in colorectal and head/neck squamous cell carcinomas[3].

  • BTK Inhibition : 1,4,6-trisubstituted derivatives exhibit selective BTK targeting, offering a critical therapeutic avenue for mantle cell and Burkitt lymphomas, particularly in cases of ibrutinib failure[2].

  • CDK2 Inhibition : Utilizing a scaffold-hopping strategy from CYC202, novel imidazo[4,5-c]pyridine derivatives have achieved IC50 values as low as 21 nM against CDK2, demonstrating potent anti-proliferative activity in A549, HCT116, and HL60 cell lines[4].

Immuno-Oncology: TLR7 Agonism

Beyond direct cytotoxicity, the imidazo[4,5-c]pyridine core is emerging as a powerful tool in immuno-oncology via Toll-like receptor 7 (TLR7) agonism[6]. TLR7 is primarily located within the endosomes of plasmacytoid dendritic cells (pDCs) and myeloid cells[7]. Systemic administration of imidazo[4,5-c]pyridine-based TLR7 agonists triggers the MyD88-dependent signaling cascade, leading to the production of Type I interferons and pro-inflammatory cytokines[6]. This mechanism effectively reprograms the tumor microenvironment (TME), converting immunologically "cold" tumors into "hot" tumors susceptible to systemic immune responses[6],[8].

TLR7_Pathway Agonist Imidazo[4,5-c]pyridine TLR7 Agonist Endosome Endosomal TLR7 Activation Agonist->Endosome MyD88 MyD88 Recruitment Endosome->MyD88 IRF7 IRF7 Phosphorylation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB IFN Type I IFN Production (Anti-tumor Immunity) IRF7->IFN ProInflam Pro-inflammatory Cytokines (TME Reprogramming) NFkB->ProInflam

Fig 1. Imidazo[4,5-c]pyridine-mediated TLR7 activation pathway in tumor microenvironments.

Section 3: Experimental Workflows & Protocols

Protocol 1: Divergent Synthesis of the Imidazo[4,5-c]pyridine Scaffold

To evaluate Structure-Activity Relationships (SAR), a divergent synthetic route is required. The choice between condensation and oxidative cyclization is strictly dictated by the desired C2 substituent[1].

Synthesis_Workflow Start Pyridine-3,4-diamine Derivatives Condensation Condensation with Carboxylic Acids Start->Condensation Route A Oxidation Oxidative Cyclization (Aryl Aldehydes) Start->Oxidation Route B Core Imidazo[4,5-c]pyridine Core Formation Condensation->Core Oxidation->Core Substitution N1/C4/C6 Substitution (SAR Optimization) Core->Substitution Final Targeted Oncology Candidate Substitution->Final

Fig 2. Divergent synthetic workflow for substituted imidazo[4,5-c]pyridine oncology candidates.

Step-by-Step Methodology:

  • Starting Material Preparation : Begin with pyridine-3,4-diamine. Causality: The vicinal diamine is strictly required for the formation of the fused imidazole ring[1].

  • Route A: Condensation (For Unsubstituted or Alkyl C2) :

    • React the diamine with a carboxylic acid (or ethyl orthoformate for C2-H) under reflux conditions (e.g., in 100% formic acid for 6 hours)[1].

    • Causality: The acidic environment acts as both solvent and catalyst, driving the dehydration step necessary for ring closure.

  • Route B: Oxidative Cyclization (For Aryl C2) :

    • React the diamine with an aryl aldehyde in the presence of an oxidant (e.g., nitrobenzene or sodium metabisulfite)[1],[9].

    • Causality: Aryl aldehydes are used to introduce bulky hydrophobic groups at C2 to probe the DFG-out pocket of kinases. The oxidant is required to convert the intermediate imine/aminal into the fully aromatic imidazo[4,5-c]pyridine system.

  • Self-Validating QC : Monitor reaction completion via LC-MS. The protocol is self-validating when the disappearance of the diamine mass peak [M+H]+ and the appearance of the cyclized product mass strictly correlate. Purify via flash chromatography (silica gel, DCM/MeOH gradient).

Protocol 2: In Vitro DNA-PK Radiosensitization Assay

Causality: To prove that the synthesized imidazo[4,5-c]pyridine acts as a radiosensitizer, its efficacy must be evaluated in combination with ionizing radiation, ensuring the effect is synergistic rather than purely cytotoxic[3].

  • Cell Plating : Seed HCT116 cells in 96-well plates and allow adherence for 24 hours.

  • Compound Treatment : Treat cells with the imidazo[4,5-c]pyridine candidate at sub-lethal concentrations (e.g., IC10 to IC20). Causality: This ensures observed cell death is synergistic with radiation, not due to baseline monotherapy cytotoxicity.

  • Irradiation : Expose the treated cells to varying doses of ionizing radiation (0, 2, 4, 6, 8 Gy).

  • Validation/Readout : After 72 hours, assess cell viability using a clonogenic survival assay or CellTiter-Glo. Self-Validation: Include a DNA-PK positive control inhibitor (e.g., KU-57788) and a vehicle-only control. A leftward shift in the radiation survival curve strictly validates the radiosensitizing mechanism[3].

Section 4: Quantitative Data & SAR Analysis

The table below summarizes the pharmacological profile of various imidazo[4,5-c]pyridine derivatives, highlighting the versatility of the core across multiple oncology targets.

TargetCompound Class / Substituent FocusLead IC50 / ActivityPrimary Oncology IndicationRef
DNA-PK 6-Anilino imidazo[4,5-c]pyridin-2-onesNanomolar rangeRadiosensitization (Colorectal, HNSCC)[3]
BTK 1,4,6-Trisubstituted derivativesHigh potency / SelectiveMantle cell & Burkitt Lymphoma[2]
CDK2 Pyridin-3-ylmethyl substituted21 nM (Compound 5b)Solid tumors (A549, HCT116)[4]
TLR7 Novel Imidazo[4,5-c]pyridine agonistsHigh immune activationImmunologically "cold" tumors[6]
PARP Imidazo[4,5-c]pyridine analogsModerate to GoodBreast Cancer (MCF-7)[1]

References

1.[6] Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. 6 2.[7] Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. ResearchGate. 7 3.[1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI Molecules. 1 4.[8] Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. PMC / NIH. 8 5.[2] 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. PMC / NIH. 2 6.[3] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC / NIH. 3 7.[5] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. 5 8.[9] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed / NIH. 9 9.[4] Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed / NIH.4

Sources

Foundational

The Cheminformatics and Synthetic Architecture of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the imidazo[4,5-c]pyridine scaffold is recognized as a highly privileged pharmacophore. Functioning as a bioisostere to both purines and benzimidazoles, it offers a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[4,5-c]pyridine scaffold is recognized as a highly privileged pharmacophore. Functioning as a bioisostere to both purines and benzimidazoles, it offers a unique electronic distribution that enhances aqueous solubility while maintaining strong target-binding affinities 1. This whitepaper provides an in-depth technical analysis of a specific derivative: 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine . By decoding its structural identifiers (SMILES and InChIKey), detailing its pharmacophoric rationale, and establishing a self-validating synthetic protocol, this guide serves as a comprehensive resource for drug development professionals integrating this core into high-throughput screening (HTS) pipelines.

Structural Bioinformatics: SMILES and InChIKey Decoding

In computational drug discovery, the precise representation of molecular topology is non-negotiable. The structural identifiers for 2,3-dimethyl-3H-imidazo[4,5-c]pyridine serve distinct, complementary roles in database indexing and 3D conformer generation.

  • SMILES (C1=NC=C2N(C)C(C)=NC2=C1) : The Simplified Molecular-Input Line-Entry System (SMILES) maps the exact connectivity of the fused bicyclic system. The notation explicitly defines the pyridine nitrogen at position 5 (relative to the fused imidazole) and localizes the methyl groups at the C2 and N3 positions. This explicit mapping is crucial for molecular docking algorithms to correctly assign hydrogen bond acceptors.

  • InChIKey (OWKNQTHLYPTZLP-UHFFFAOYSA-N) : While SMILES strings can suffer from tautomeric ambiguity or varied canonicalization across different software (e.g., RDKit vs. OpenBabel), the InChIKey provides a fixed, 27-character hashed digital fingerprint. The UHFFFAOYSA-N suffix confirms the absence of stereocenters and standard isotopic composition, preventing database collisions during virtual screening 2.

Quantitative Physicochemical Profile

The following table summarizes the core data required for compound registration and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models.

PropertyValue
IUPAC Name 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
CAS Registry Number 52538-09-7
PubChem CID 12239325
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Exact Mass 147.079647 Da
SMILES C1=NC=C2N(C)C(C)=NC2=C1
InChIKey OWKNQTHLYPTZLP-UHFFFAOYSA-N

Pharmacophore Rationale: The Causality of Substitution

Why select the 2,3-dimethyl variant of the imidazo[4,5-c]pyridine core? As an Application Scientist, the choice of substitution is driven by precise mechanistic causality:

  • Tautomeric Fixation : Unsubstituted imidazopyridines exist in a dynamic equilibrium between the 1H and 3H tautomers. By methylating the N3 position, the molecule is locked into a single tautomeric state. This is critical for structure-based drug design (SBDD), as it ensures a consistent and predictable hydrogen bond donor/acceptor profile when engaging with target proteins (e.g., kinase hinge regions) 3.

  • Steric Shielding & Lipophilicity : The C2 methyl group acts as a steric shield, protecting the highly reactive C2 position from enzymatic oxidation (e.g., by Cytochrome P450 enzymes), thereby improving metabolic stability. Furthermore, the dual methyl groups precisely tune the LogP, enhancing membrane permeability without pushing the molecule into the highly lipophilic, promiscuous binding space.

Computational Workflow Integration

G SMILES SMILES String C1=NC=C2N(C)C(C)=NC2=C1 DB Chemical Database (PubChem CID: 12239325) SMILES->DB InChIKey InChIKey OWKNQTHLYPTZLP... InChIKey->DB Conf 3D Conformer Generation DB->Conf Dock Molecular Docking (Target Pocket) Conf->Dock Hit Lead Optimization (Pharmacophore) Dock->Hit

Fig 1: Cheminformatics workflow from 1D structural identifiers to 3D lead optimization.

Synthetic Methodology and Self-Validating Protocols

To ensure reproducibility and trustworthiness, the synthesis of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine must be approached as a self-validating system. The protocol below utilizes a cyclocondensation strategy that inherently drives itself to completion, providing clear analytical checkpoints.

Experimental Protocol: Regioselective Cyclocondensation

Objective : Synthesize the target core from N3-methylpyridine-3,4-diamine with high regioselectivity. Causality of Reagents : Triethyl orthoacetate is selected over acetic anhydride. Acetic anhydride risks over-acetylation of the primary amine, leading to complex mixtures. Triethyl orthoacetate acts simultaneously as the C2-carbon source and a dehydrating agent, cleanly driving the cyclization via the elimination of ethanol 4.

Step-by-Step Methodology :

  • Pre-activation : In a 50 mL round-bottom flask, dissolve 10 mmol of N3-methylpyridine-3,4-diamine in 15 mL of glacial acetic acid. Logic: The acid acts as both a solvent and a catalyst, protonating the orthoacetate to increase its electrophilicity.

  • Cyclocondensation : Add 12 mmol (1.2 eq) of triethyl orthoacetate dropwise at room temperature. Equip the flask with a reflux condenser and heat to 110°C for 4 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (DCM:MeOH 9:1). The cessation of the starting material spot validates the completion of the cyclization.

  • Quench and Extraction : Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 (pH ~8) to precipitate the free base. Extract with ethyl acetate (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution DCM to 5% MeOH in DCM).

  • Orthogonal Analytical Validation : Confirm the product identity via LC-MS (ESI+). The system is self-validating when the mass spectrum shows the expected [M+H]+ at m/z 148.08. Furthermore, 1H NMR (400 MHz, DMSO-d6) must display the characteristic N-methyl singlet at ~3.7 ppm and the C2-methyl singlet at ~2.5 ppm, proving the structural integrity of the synthesized core 5.

Synthesis SM N3-Methylpyridine-3,4-diamine Reaction Cyclocondensation (Reflux, 110°C) SM->Reaction Reagent Triethyl orthoacetate + Acid Catalyst Reagent->Reaction Purification Flash Chromatography (DCM:MeOH) Reaction->Purification Product 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (Yield: >85%) Purification->Product

Fig 2: Self-validating synthetic workflow for 2,3-dimethyl-3H-imidazo[4,5-c]pyridine.

Conclusion

The 2,3-dimethyl-3H-imidazo[4,5-c]pyridine scaffold is a masterclass in rational drug design. By leveraging its precise SMILES and InChIKey identifiers, researchers can seamlessly integrate this compound into computational pipelines. When coupled with a robust, causality-driven synthetic protocol, this molecule transitions from a theoretical digital hit into a tangible, high-quality lead for advanced pharmacological screening.

References

  • Title : 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine | Chemical Substance (InChIKey Validation) Source : Japan Science and Technology Agency (JST) / J-GLOBAL URL : 2[2]

  • Title : 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CID 12239325) Source : PubChem Database, National Center for Biotechnology Information URL :[Link][6]

  • Title : Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source : NIH / PubMed Central (PMC) URL : 1[1]

  • Title : Synthesis of 2-Substituted 1H-Imidazo[4,5-c] Pyridine Derivatives Catalyzed by Zinc Triflate Source : JSM Chemistry URL : 4[4]

  • Title : Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source : ACS Combinatorial Science URL :3[3]

  • Title : 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 52538-09-7) Source : Key Organics Product Database URL : 5[5]

Sources

Exploratory

Engineering Purine Bioisosteres: A Comprehensive Technical Guide to Substituted 3H-Imidazo[4,5-c]pyridines in Drug Discovery

Introduction: The Privileged Scaffold In the realm of medicinal chemistry, the imidazo-pyridine fused heterocyclic system represents a highly privileged scaffold. Because of its profound structural resemblance to natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, the imidazo-pyridine fused heterocyclic system represents a highly privileged scaffold. Because of its profound structural resemblance to naturally occurring purines (such as adenine and guanine), this core is readily recognized by a diverse array of biological targets, including kinases, polymerases, and nucleotide-binding domains 1.

Among the various isomeric forms, 3H-imidazo[4,5-c]pyridines have emerged as uniquely potent pharmacophores. In this specific isomer, the pyridine nitrogen is located at the 5-position of the fused ring system. The tautomeric flexibility between the 1H and 3H states, combined with the ability to introduce functional groups at the 2, 4, and 6 positions, allows application scientists to finely tune the electronic distribution and steric bulk of the molecule. This precise tuning dictates target selectivity, driving the development of novel therapeutics in oncology, immunology, and virology.

Mechanistic Pharmacology & Therapeutic Applications

The versatility of the 3H-imidazo[4,5-c]pyridine scaffold is best illustrated by its multifaceted pharmacological profile. By acting as a purine bioisostere, it competitively binds to the active sites of enzymes that traditionally process ATP, NAD+, or cyclic dinucleotides.

Immuno-Oncology: ENPP1 Inhibition and STING Modulation

A breakthrough application of substituted 3H-imidazo[4,5-c]pyridines is their role as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors and Stimulator of Interferon Genes (STING) modulators 2. ENPP1 is the primary enzyme responsible for the hydrolysis of 2'3'-cGAMP, a crucial secondary messenger in the innate immune system.

  • Causality: By competitively inhibiting ENPP1, the imidazo[4,5-c]pyridine derivatives prevent the degradation of cGAMP. Elevated cGAMP levels subsequently hyper-activate the STING pathway, leading to the robust transcription of Type I interferons and the recruitment of CD8+ T-cells to the tumor microenvironment.

Endosomal TLR7 Agonism

Recent structural optimizations have yielded novel imidazo[4,5-c]pyridine compounds that act as potent Toll-like Receptor 7 (TLR7) agonists 3.

  • Causality: TLR7, located within the endosomes of dendritic cells and macrophages, naturally recognizes single-stranded RNA. The imidazo[4,5-c]pyridine core mimics the guanosine nucleoside, facilitating receptor dimerization and downstream signaling via the NF-κB and IRF7 pathways, culminating in systemic immune activation against malignancies.

PARP Inhibition and Antiviral Activity

Poly(ADP-ribose) polymerase (PARP) utilizes NAD+ to repair DNA single-strand breaks. Specific 3H-imidazo[4,5-c]pyridine derivatives (e.g., Compound 9) have demonstrated low-nanomolar PARP inhibition, effectively sensitizing tumor cells to chemotherapeutics like temozolomide 1. Furthermore, the scaffold has shown profound antiviral efficacy by directly interacting with viral RNA-dependent RNA polymerases (e.g., in Bovine Viral Diarrhea Virus) 1.

MOA Imidazo 3H-imidazo[4,5-c]pyridine ENPP1 ENPP1 Inhibition Imidazo->ENPP1 Antagonizes TLR7 TLR7 Agonism Imidazo->TLR7 Agonizes cGAMP Elevated cGAMP ENPP1->cGAMP Prevents degradation STING STING Activation cGAMP->STING Binds Immune Immune Cell Activation STING->Immune Cytokine Release TLR7->Immune NF-κB / IRF7 Tumor Anti-Tumor Efficacy Immune->Tumor Tumor Clearance

Figure 1: Dual immunomodulatory pathways of 3H-imidazo[4,5-c]pyridine derivatives in oncology.

Quantitative Data & SAR Insights

Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2-position of the imidazole ring heavily dictate target affinity, while modifications on the pyridine ring (positions 4 and 6) influence pharmacokinetic properties and cellular permeability.

Table 1: Pharmacological Potency of Representative 3H-imidazo[4,5-c]pyridines

Target / ApplicationRepresentative Compound / SubstitutionIC50 / PotencyReference
PARP Inhibition Compound 9 (Zhu et al.)8.6 nM1
Antiviral (BVDV) Compound 27 (Puerstinger et al.)Highly Active1
TLR7 Agonism Imidazo[4,5-c]pyridine derivativesSub-micromolar3
ENPP1 Inhibition Substituted 3H-imidazo[4,5-c]pyridinesHigh Potency2

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, detailing the causality behind each experimental choice.

Protocol: Zinc Triflate-Catalyzed Synthesis of 2-Substituted 3H-Imidazo[4,5-c]pyridines

Traditional syntheses of imidazo[4,5-c]pyridines often require harsh conditions (e.g., >150°C in polyphosphoric acid), which can degrade sensitive functional groups. The use of Zinc triflate (Zn(OTf)₂), a mild Lewis acid, resolves this issue 4.

Causality Check: Zn(OTf)₂ selectively coordinates with the carbonyl oxygen of the aryl aldehyde, increasing its electrophilicity. This facilitates rapid nucleophilic attack by the sterically hindered 3-amino group of 3,4-diaminopyridine, accelerating Schiff base formation and subsequent oxidative cyclization at lower temperatures.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3,4-diaminopyridine (1.0 mmol) and the desired substituted aryl aldehyde (1.0 mmol) in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add Zn(OTf)₂ (10 mol%) to the stirring mixture. Rationale: 10 mol% provides an optimal turnover frequency without complicating the subsequent aqueous workup.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (65°C) for 4-6 hours under an ambient atmosphere. Monitor progression via TLC (DCM:MeOH 9:1). Self-Validation: The disappearance of the aldehyde spot and the emergence of a highly UV-active lower-Rf spot confirms cyclization. Air acts as the mild oxidant required to aromatize the intermediate imidazoline.

  • Quenching & Extraction: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to afford the pure 3H-imidazo[4,5-c]pyridine derivative.

Synthesis Reactant1 3,4-Diaminopyridine Catalyst Zn(OTf)2 Catalyst Reactant1->Catalyst Reactant2 Aryl Aldehyde Reactant2->Catalyst Condensation Schiff Base Formation Catalyst->Condensation Lewis Acid Activation Cyclization Oxidative Cyclization Condensation->Cyclization Reflux (65°C) Purification Chromatography Cyclization->Purification Workup Product 3H-imidazo[4,5-c]pyridine Purification->Product Isolation

Figure 2: Lewis acid-catalyzed synthetic workflow for 3H-imidazo[4,5-c]pyridines.

Protocol: In Vitro ENPP1 Inhibition Assay

To functionally validate synthesized compounds, a biochemical assay measuring the prevention of substrate hydrolysis by ENPP1 is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ENPP1 in an assay buffer consisting of 50 mM Tris-HCl, 250 mM NaCl, 0.5 mM CaCl₂, and 1 µM ZnCl₂ (pH 8.5). Causality Check: ENPP1 is a metalloenzyme; Zn²⁺ and Ca²⁺ are strictly required as cofactors to maintain the structural integrity and catalytic function of the active site.

  • Compound Incubation: Dispense the 3H-imidazo[4,5-c]pyridine test compounds (serial dilutions ranging from 10 µM to 0.1 nM) into a 384-well black microplate. Add the ENPP1 enzyme solution and incubate for 15 minutes at 37°C to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., TMP-BODIPY). Self-Validation: Include a positive control (known ENPP1 inhibitor) and a DMSO vehicle control to establish the assay's dynamic range (Z'-factor > 0.6).

  • Detection & Analysis: Measure fluorescence kinetics (Ex/Em = 485/530 nm) continuously over 30 minutes. Calculate the initial velocities (V₀) and determine the IC₅₀ values using a 4-parameter logistic non-linear regression model.

Future Perspectives

The 3H-imidazo[4,5-c]pyridine scaffold remains a cornerstone in modern rational drug design. Future developments will likely focus on leveraging this core for targeted protein degradation (PROTACs), where the imidazo-pyridine moiety can serve as a high-affinity warhead for kinases or nucleotide-binding proteins, tethered to an E3 ligase ligand. By continuing to refine synthetic methodologies and understanding the nuanced SAR of this privileged structure, researchers can unlock the next generation of highly selective, potent therapeutics.

References

  • Krause, M., & Foks, H. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." National Institutes of Health (PMC).
  • Temple, C. Jr., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." National Institutes of Health (PubMed).
  • Hranjec, M., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines." MDPI.
  • Wang, J., et al. "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ACS Medicinal Chemistry Letters.
  • Srinivasulu, R., et al. "Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." JSCIMedCentral.
  • Steinger Therapeutics Co ltd. "Substituted-3H-imidazo[4,5-c]pyridines and 1H-pyrrolo[2,3-c]pyridines as ENPP1 and STING modulators." Google Patents (CN112996496B).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine

Application Note: Regioselective Synthesis, Isolation, and Characterization of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine Introduction & Mechanistic Rationale The imidazo[4,5-c]pyridine scaffold is a highly privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis, Isolation, and Characterization of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and adenosine receptor modulators,[1]. Synthesizing the specific isomer 2,3-dimethyl-3H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine presents a classic regioselectivity challenge.

The synthesis is executed in two primary stages:

  • Acid-Catalyzed Cyclocondensation: 3,4-diaminopyridine is reacted with acetic acid. We utilize polyphosphoric acid (PPA) as both the solvent and a potent dehydrating agent. The PPA matrix thermodynamically drives the condensation forward by sequestering the water byproduct, forcing the closure of the imidazole ring to yield 2-methyl-1H-imidazo[4,5-c]pyridine[2].

  • Base-Mediated N-Methylation: The intermediate exhibits annular tautomerism between the N1 and N3 positions. Deprotonation with potassium carbonate (K₂CO₃) generates an ambidentate anion. Because the electron-withdrawing pyridine nitrogen (N5) makes the adjacent C4 position highly electron-deficient, the electron density is unequally distributed across the imidazole nitrogens. Subsequent SN2 attack on methyl iodide (MeI) yields a mixture of the N1-methyl (1H) and N3-methyl (3H) isomers.

To achieve a self-validating workflow, the protocol below integrates strict in-process analytical checkpoints and relies on 2D-NOESY NMR to definitively resolve the target 3H-isomer from the 1H-byproduct[3].

Reaction Workflows & Visualizations

ReactionPathway SM 3,4-Diaminopyridine CAS: 54-96-6 Reagent1 Acetic Acid, PPA 125 °C, 2h SM->Reagent1 Int 2-Methyl-1H-imidazo[4,5-c]pyridine (Tautomeric Mixture) Reagent1->Int Reagent2 MeI, K2CO3 DMF, RT, 4h Int->Reagent2 Iso1 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (Target: N3-Alkylation) Reagent2->Iso1 Regioselective N3 Attack Iso2 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine (Byproduct: N1-Alkylation) Reagent2->Iso2 Regioselective N1 Attack

Figure 1: Two-step synthetic pathway for 2,3-dimethyl-3H-imidazo[4,5-c]pyridine.

Workflow Step1 1. Cyclocondensation (PPA/AcOH) Step2 2. pH Adjustment (NH4OH to pH 8) Step1->Step2 Step3 3. N-Methylation (MeI/K2CO3/DMF) Step2->Step3 Step4 4. Silica Gel Chromatography Step3->Step4 Step5 5. 2D-NOESY NMR Verification Step4->Step5

Figure 2: Experimental workflow from cyclocondensation to analytical verification.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry for Cyclocondensation (Step 1)

Reagent MW ( g/mol ) Eq. Mass/Vol Moles Role
3,4-Diaminopyridine 109.13 1.0 5.0 g 45.8 mmol Starting Material
Acetic Acid 60.05 1.5 3.9 mL 68.7 mmol C2-Carbon Source
Polyphosphoric Acid (PPA) - - 50 mL - Solvent / Dehydrating Agent

| Ammonium Hydroxide (28%) | 35.05 | - | As needed | - | pH Adjustment (Quench) |

Table 2: Stoichiometry for N-Methylation (Step 2)

Reagent MW ( g/mol ) Eq. Mass/Vol Moles Role
2-Methyl-1H-imidazo[4,5-c]pyridine 133.15 1.0 3.0 g 22.5 mmol Intermediate
Methyl Iodide (MeI) 141.94 1.1 1.54 mL 24.7 mmol Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.21 1.5 4.66 g 33.7 mmol Base

| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL | - | Polar Aprotic Solvent |

Table 3: 2D-NOESY NMR Diagnostic Criteria for Isomer Resolution

Isomer Methyl Position Diagnostic NOE Correlation ¹H NMR Signal Characteristics
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine N3 N3-CH₃ ↔ C4-H C4-H appears as an isolated downfield singlet

| 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine | N1 | N1-CH₃ ↔ C7-H | C7-H appears as a doublet (coupled to C6-H) |

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-1H-imidazo[4,5-c]pyridine

Causality Focus: PPA is highly viscous at room temperature but becomes a highly efficient, stirring-friendly dehydrating solvent above 80 °C. The basic quench is required to break the phosphate salts of the highly basic imidazopyridine product.

  • Reaction Setup: Charge a 250 mL round-bottom flask with 3,4-diaminopyridine (5.0 g, 45.8 mmol) and glacial acetic acid (3.9 mL, 68.7 mmol)[2].

  • Solvent Addition: Add 50 mL of polyphosphoric acid (PPA). Equip the flask with a mechanical stirrer due to the high viscosity of the mixture.

  • Heating: Heat the mixture to 125 °C under a nitrogen atmosphere for 2 hours[2].

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in 1 mL water, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 110 [M+H]⁺) is entirely replaced by the intermediate mass (m/z 134 [M+H]⁺).

  • Quench & Precipitation: Cool the mixture to 60 °C (do not let it reach room temperature, or it will solidify) and carefully pour it into 200 mL of vigorously stirred ice-water.

  • pH Adjustment: Slowly add concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8. Causality: The free base of the product is insoluble in neutral/mildly basic aqueous conditions, allowing for efficient extraction.

  • Extraction: Extract the aqueous layer with a 1:1 mixture of methanol:chloroform (3 x 100 mL).

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the resulting residue with hot ethanol (50 mL) to yield the intermediate as an off-white solid.

Protocol B: Regioselective N-Methylation and Chromatographic Isolation

Causality Focus: DMF is chosen as the solvent to stabilize the ambidentate anion formed by K₂CO₃. Because the N1 and N3 isomers have distinct dipole moments, they can be separated via normal-phase silica gel chromatography.

  • Deprotonation: Dissolve 2-methyl-1H-imidazo[4,5-c]pyridine (3.0 g, 22.5 mmol) in anhydrous DMF (30 mL). Add finely powdered K₂CO₃ (4.66 g, 33.7 mmol). Stir at room temperature for 15 minutes to pre-form the imidazopyridine anion.

  • Alkylation: Dropwise add methyl iodide (1.54 mL, 24.7 mmol) over 10 minutes to prevent uncontrollable exotherms. Stir the reaction at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: Dichloromethane:Methanol 9:1). The starting material spot should disappear, replaced by two distinct, closely eluting spots representing the 1H and 3H isomers.

  • Workup: Quench the reaction with distilled water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers heavily with brine (3 x 50 mL). Causality: Multiple brine washes are strictly required to partition the residual DMF out of the organic layer.

  • Chromatography: Dry the organic layer over Na₂SO₄, concentrate, and load onto a silica gel column. Elute using a gradient of 100% Dichloromethane to 90:10 Dichloromethane:Methanol.

  • Spectroscopic Verification (Critical): Isolate the separated fractions and analyze via 2D-NOESY NMR. Identify the 2,3-dimethyl-3H-imidazo[4,5-c]pyridine fractions by confirming a strong NOE cross-peak between the newly added N-CH₃ protons and the isolated, singlet C4-proton of the pyridine ring[3].

References

  • PrepChem. "Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine". PrepChem Synthetic Database. Available at:[Link]

Sources

Application

Application Note: Protocol for Cyclization of Diaminopyridines with Acetic Anhydride

Abstract & Strategic Value The imidazopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and proton pump inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The imidazopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and proton pump inhibitors. This guide details the cyclization of 2,3-diaminopyridine and 3,4-diaminopyridine using acetic anhydride (


). While seemingly simple, this reaction is prone to incomplete cyclization (stalling at the acetamide stage) or over-acetylation depending on thermal parameters. This protocol provides a robust, self-validating workflow for generating 2-methylimidazo[4,5-x]pyridines, comparing standard thermal reflux against microwave-assisted acceleration.

Scientific Foundation & Mechanism

The Chemical Basis

The transformation is a two-step cascade reaction:

  • Acylation: Nucleophilic attack of one amino group onto acetic anhydride, releasing acetic acid and forming a mono-acetylated intermediate (amide).

  • Cyclodehydration: Intramolecular attack of the second nitrogen onto the amide carbonyl, followed by the elimination of water to form the imidazole ring.

Regioselectivity & Causality
  • 2,3-Diaminopyridine: The 3-amino group (resembling an aniline) is typically more nucleophilic than the 2-amino group (which has amidine character and is electron-deficient due to the adjacent ring nitrogen). Initial acylation usually occurs at the 3-position. However, under forcing conditions (reflux), the system equilibrates and cyclizes to the thermodynamically stable 2-methylimidazo[4,5-b]pyridine .

  • 3,4-Diaminopyridine: Yields 2-methylimidazo[4,5-c]pyridine . Note that regioselectivity in the initial acylation step can vary based on solvent and temperature (kinetic vs. thermodynamic control), but prolonged reflux in

    
     drives the reaction to the single cyclized product.
    
Mechanistic Pathway Visualization

The following diagram illustrates the pathway for 2,3-diaminopyridine.

ReactionMechanism Start 2,3-Diaminopyridine + Acetic Anhydride Inter1 Mono-Acetylated Intermediate (N-(2-aminopyridin-3-yl)acetamide) Start->Inter1 Acylation (Fast) TS Cyclization Transition State (- H2O) Inter1->TS Heat/Reflux Side Di-acetylated Side Product (Avoid by Reflux) Inter1->Side Low Temp/Excess Ac2O Product 2-Methylimidazo[4,5-b]pyridine TS->Product Dehydration

Caption: Mechanistic cascade from acylation to cyclodehydration. Note that insufficient heat leads to the stable amide intermediate or di-acetylated byproducts.

Critical Parameters (The "Why" Behind the Steps)

ParameterSpecificationScientific Rationale
Stoichiometry Excess

(Solvent)
Acts as both reagent and dehydrating agent. Drives the equilibrium toward product by sequestering water.
Temperature 140°C (Reflux)Critical. Lower temperatures (

) often stall the reaction at the mono-acetylated intermediate stage. High energy is required for the dehydration step.
Atmosphere Inert (

/Ar)
While not strictly sensitive, moisture competes with the amine for anhydride, generating excess acetic acid which can complicate workup.
Workup pH pH 8–9The product is basic (pyridine ring). Neutralization is required to deprotonate the imidazolium/pyridinium salts and precipitate the free base.

Experimental Protocols

Method A: Standard Thermal Reflux (Scale-Up Friendly)

Best for: Multi-gram synthesis, standard lab setups.

Materials:

  • 2,3-Diaminopyridine (1.09 g, 10 mmol)

  • Acetic Anhydride (10 mL, ~100 mmol)

  • Reagents for workup: 20% NaOH or conc.

    
    .
    

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube or inert gas line.

  • Addition: Add 2,3-diaminopyridine (10 mmol) to the flask. Add Acetic Anhydride (10 mL) in one portion.

    • Expert Note: The reaction is initially exothermic. Allow the initial dissolution and self-heating to subside before applying external heat.

  • Reaction: Heat the mixture to reflux (oil bath set to ~145°C) for 3 to 4 hours .

    • QC Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (polar) and mono-acetylated intermediate (mid-polar) should disappear, leaving the less polar cyclized product.

  • Concentration: Allow to cool to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid. A thick oil or semi-solid residue will remain.

  • Neutralization (Critical):

    • Dissolve the residue in minimal water (10-15 mL).

    • Place in an ice bath.[1]

    • Slowly add 20% NaOH or

      
       dropwise with stirring until pH reaches ~8-9.
      
    • Observation: A solid precipitate should form immediately upon neutralization.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove acetate salts.
    
  • Purification: Recrystallize from ethanol or ethyl acetate if necessary.

    • Yield Expectations: 75–85%.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening.

Materials:

  • Microwave vial (10 mL, pressure rated)

  • 2,3-Diaminopyridine (109 mg, 1 mmol)

  • Acetic Anhydride (1 mL) or Acetic Acid/Ac2O (1:1 mixture)

Step-by-Step Procedure:

  • Loading: Charge the microwave vial with diamine (1 mmol) and acetic anhydride (1 mL). Add a stir bar and cap the vial.

  • Irradiation: Program the microwave reactor:

    • Temp: 160°C

    • Time: 10–15 minutes

    • Pressure Limit: 250 psi (Safety limit)

  • Workup: Transfer the mixture to a beaker, dilute with water (5 mL), and neutralize with solid

    
     or NaOH solution as in Method A.
    
  • Filtration: Collect the precipitate.

Workflow Decision Tree

Use this logic flow to determine the optimal path for your specific substrate.

Workflow Start Start: Diaminopyridine Substrate Check Is Substrate Thermally Sensitive? Start->Check Thermal Method A: Thermal Reflux (140°C, 4h) Best for Scale >1g Check->Thermal No MW Method B: Microwave (160°C, 15 min) Best for Library/Speed Check->MW Yes/Unknown QC QC: TLC/LCMS Check for Mono-acetate Thermal->QC MW->QC Incomplete Incomplete Cyclization? QC->Incomplete Remedy Add Acid Cat. (pTSA) or Increase Temp Incomplete->Remedy Yes Finish Neutralize & Filter Incomplete->Finish No Remedy->QC

Caption: Decision matrix for selecting synthesis method and troubleshooting incomplete reactions.

Troubleshooting & QC (Self-Validating System)

ObservationRoot CauseCorrective Action
Product remains water-soluble pH is too low (protonated form)Adjust pH to >8. If product is amphoteric or very polar, use continuous extraction (DCM) instead of filtration.
Two spots on TLC (close Rf) Incomplete cyclization (Mono-acetate + Product)Reaction did not reach sufficient temp. Reflux longer or add catalytic p-Toluenesulfonic acid (pTSA) to drive dehydration.
Dark tar/polymerization Oxidative degradationEnsure inert atmosphere (

). If using 3,4-diaminopyridine, be aware it is more air-sensitive than 2,3-isomer.
Low Yield Hydrolysis of anhydrideEnsure glassware is dry. Use fresh acetic anhydride.

References

  • Organic Chemistry Portal. (2002). Microwave-assisted synthesis of pyridines and imidazopyridines. Retrieved from [Link]

  • American Chemical Society. (2017).[2] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Retrieved from [Link]

  • Organic Syntheses. 2,3-Diaminopyridine and related protocols. Retrieved from [Link]

Sources

Method

Microwave-assisted synthesis of imidazo[4,5-c]pyridine derivatives

Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridine Derivatives Executive Summary & Scientific Rationale The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in drug discovery, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridine Derivatives

Executive Summary & Scientific Rationale

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in drug discovery, serving as a bioisostere to purines (adenine/guanine). Its derivatives exhibit potent biological activities, including inhibition of Janus Kinase (JAK), antagonism of Angiotensin II receptors, and modulation of the GABA_A receptor.

Conventional synthesis of this fused heterocycle typically involves the thermal condensation of 3,4-diaminopyridines with carboxylic acids or aldehydes. These methods often suffer from:

  • Harsh Conditions: Requirement for strong dehydrating agents (e.g., Polyphosphoric acid - PPA) at high temperatures (>150°C).

  • Prolonged Reaction Times: Often exceeding 12–24 hours.

  • Incomplete Cyclization: Formation of mono-acylated intermediates that fail to undergo ring closure.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers. By coupling direct dielectric heating with pressurized vessels, MAOS allows reaction temperatures to exceed the solvent’s boiling point safely, accelerating the rate-determining dehydration step. This guide details two optimized protocols for the rapid, high-yield synthesis of imidazo[4,5-c]pyridines.

Mechanistic Insight & Pathway Visualization

Understanding the mechanism is crucial for troubleshooting. The formation of the imidazole ring fused to the pyridine core proceeds via two distinct pathways depending on the electrophile (Carboxylic Acid vs. Aldehyde).

Pathway A (Carboxylic Acid): Involves initial amide formation at the more nucleophilic amine (usually the 3-amino group), followed by acid-catalyzed cyclodehydration. Pathway B (Aldehyde): Proceed via a "Reductive/Oxidative Cyclization" mechanism. The diamine condenses with the aldehyde to form an imine (Schiff base), which undergoes intramolecular ring closure. An oxidant (e.g., Na2S2O5 or air) is required to aromatize the resulting imidazoline intermediate into the final imidazole.

ReactionPathways Start 3,4-Diaminopyridine Acid Carboxylic Acid (R-COOH) Start->Acid Aldehyde Aldehyde (R-CHO) Start->Aldehyde Amide Intermediate: Mono-amide Acid->Amide Condensation Dehydration Cyclodehydration (-H₂O) Amide->Dehydration MW Irradiation (Thermal Effect) ProductA 2-Substituted Imidazo[4,5-c]pyridine Dehydration->ProductA Imine Intermediate: Schiff Base Aldehyde->Imine Condensation Cyclization Ring Closure Imine->Cyclization Oxidation Oxidation/Aromatization (Na₂S₂O₅ / Air) Cyclization->Oxidation H-abstraction ProductB 2-Substituted Imidazo[4,5-c]pyridine Oxidation->ProductB

Caption: Dual pathways for imidazo[4,5-c]pyridine synthesis. Pathway A (top) utilizes carboxylic acids; Pathway B (bottom) utilizes aldehydes with an oxidative step.

Experimental Protocols

Protocol A: Condensation with Carboxylic Acids (Solid Support Method)

Best for: Stable carboxylic acids, gram-scale synthesis, and solvent-free conditions.

Reagents:

  • 3,4-Diaminopyridine (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.0–1.2 equiv)

  • Silica Gel (230–400 mesh) or PPA (Polyphosphoric Acid) if liquid phase is preferred.

Workflow:

  • Adsorption: Dissolve the carboxylic acid and 3,4-diaminopyridine in a minimum amount of MeOH/CH₂Cl₂. Add Silica Gel (approx. 2g per mmol of reactant). Evaporate solvent under reduced pressure to obtain a free-flowing powder.

  • Loading: Transfer the powder into a 10 mL microwave process vial.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Power: 100–150 W (Dynamic); Temperature: 140°C; Time: 10–15 minutes.

    • Note: Use an infrared (IR) temperature sensor as there is no solvent to immerse a fiber optic probe.

  • Work-up: Cool the vial. Suspend the solid in EtOAc/MeOH (9:1) and filter to remove silica. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH).

Protocol B: Oxidative Cyclization with Aldehydes (One-Pot)

Best for: Combinatorial libraries, sensitive aldehydes, and introducing diversity at the 2-position.

Reagents:

  • 3,4-Diaminopyridine (1.0 mmol)

  • Aromatic/Heteroaromatic Aldehyde (1.0 mmol)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 mmol) – Acts as the oxidant source.

  • Solvent: Ethanol or DMF (3 mL).

Workflow:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the diamine, aldehyde, and Na₂S₂O₅.

  • Solvation: Add 3 mL of Ethanol (or DMF for high-boiling aldehydes). Cap the vial.

  • Irradiation:

    • Pre-stirring: 1 minute at room temperature.

    • Ramp: 2 minutes to target temperature.

    • Hold: 120°C for 10–15 minutes.

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Comparative Analysis: Microwave vs. Conventional

The following data summarizes the efficiency gains when switching from thermal reflux (oil bath) to microwave irradiation for the synthesis of 2-phenylimidazo[4,5-c]pyridine.

ParameterConventional Thermal RefluxMicrowave Irradiation (Protocol B)Improvement Factor
Reaction Temperature 100°C (Reflux in Water/EtOH)120–140°C (Pressurized)+20–40°C
Reaction Time 6 – 12 Hours10 – 15 Minutes24x – 48x Faster
Yield 45 – 65%85 – 92%+30% Yield
Solvent Usage High (50–100 mL)Low (2–5 mL)Green Chemistry aligned
Purification Column Chromatography often requiredFiltration/Recrystallization often sufficientReduced Labor

Troubleshooting & Critical Parameters

1. Regioselectivity Issues:

  • Observation: Formation of mixtures of [4,5-c] and [4,5-b] isomers is rare if starting with pure 3,4-diaminopyridine. However, if using 2,3-diaminopyridine, you will get the [4,5-b] isomer. Ensure starting material purity.

  • Validation: Use 1H NMR.[1][2][3] The [4,5-c] isomer typically shows a singlet for the C2-H (if unsubstituted) or distinct splitting patterns for the pyridine protons (H5, H6, H7) compared to the [4,5-b] system.

2. Incomplete Cyclization (Mono-amide detection):

  • Symptom:[1][4][5][6][7] Mass spec shows M+18 peak (uncyclized amide).

  • Fix: Increase reaction temperature by 20°C or extend hold time by 5 minutes. For the aldehyde route, ensure the oxidant (Na₂S₂O₅) is fresh; old sulfite can oxidize to sulfate and lose efficacy.

3. Vessel Pressure:

  • Safety: When using Ethanol at 140°C, pressure can reach 10–12 bar. Ensure your vial caps are rated for at least 20 bar. If pressure is too high, switch to DMF or DMSO (lower vapor pressure), but be aware that work-up will require aqueous extraction.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. Source: PubMed / Molecular Diversity URL:[Link]

  • Microwave-Assisted Synthesis of Fused Heterocycles in Green Media. Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link]

Sources

Application

Functionalization of C2 position in imidazo[4,5-c]pyridine scaffolds

An Application Guide and Protocols for the Strategic Functionalization of the C2 Position in Imidazo[4,5-c]pyridine Scaffolds Abstract The imidazo[4,5-c]pyridine core, a key structural motif known as 3-deazapurine, is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Strategic Functionalization of the C2 Position in Imidazo[4,5-c]pyridine Scaffolds

Abstract

The imidazo[4,5-c]pyridine core, a key structural motif known as 3-deazapurine, is a privileged scaffold in medicinal chemistry and materials science. Its structural analogy to endogenous purines allows for interaction with a multitude of biological targets, including kinases, G-protein coupled receptors, and viral enzymes.[1][2][3] Functionalization at the C2 position is a critical strategy for modulating the pharmacological profile, influencing potency, selectivity, and pharmacokinetic properties. This document provides an in-depth guide for researchers, outlining validated strategies and detailed protocols for the targeted modification of this key position. We move beyond simple procedural lists to explain the underlying chemical principles, empowering scientists to make informed decisions, troubleshoot effectively, and adapt these methods for novel molecular designs.

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine C2 Position

The imidazo[4,5-c]pyridine system is isomeric with other imidazopyridines, such as the imidazo[4,5-b] (1-deazapurine) and imidazo[1,2-a] scaffolds, all of which are of significant interest in drug discovery.[1][2][4] Unlike purines, the replacement of a nitrogen atom with a carbon at the 3-position (hence "3-deaza") fundamentally alters the electronic landscape and hydrogen bonding capacity of the molecule, offering unique opportunities for drug design.

The C2 position is particularly influential. Substituents at this site often project into the solvent-exposed regions of ATP-binding pockets in kinases or occupy key interaction zones in other protein targets. Therefore, the ability to synthetically modify this position with a diverse array of chemical groups is paramount for generating compound libraries for structure-activity relationship (SAR) studies.

This guide details three principal strategies for achieving C2 functionalization, progressing from classical methods to modern, highly efficient catalytic approaches.

G cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details cluster_3 Strategy 3 Details S1_Step1 3,4-Diaminopyridine + Carboxylic Acid / Aldehyde S1_Step2 Cyclocondensation (e.g., PPA, Microwave) S1_Step1->S1_Step2 End C2-Functionalized Imidazo[4,5-c]pyridine S1_Step2->End S2_Step1 C2-Halogenation (NCS, NBS, NIS) S2_Step2 Suzuki or Buchwald-Hartwig Cross-Coupling S2_Step1->S2_Step2 S2_Step2->End S3_Step1 N-Protected Scaffold S3_Step2 Pd/Cu Catalyzed C-H Arylation S3_Step1->S3_Step2 S3_Step2->End Strategy1 Strategy1 Strategy1:f0->S1_Step1 Strategy2 Strategy2 Strategy2:f0->S2_Step1 Strategy3 Strategy3 Strategy3:f0->S3_Step1

Caption: Synthetic pathways for C2 functionalization.

Strategy 1: Classical Cyclocondensation

This foundational approach builds the heterocyclic core while simultaneously installing the C2 substituent. It involves the reaction of a 3,4-diaminopyridine with a carbonyl-containing compound, typically a carboxylic acid or an aldehyde.

Principle and Mechanistic Insight

The reaction proceeds via initial formation of an amide or imine intermediate, followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon or imine carbon, respectively. A final dehydration/aromatization step yields the stable imidazo[4,5-c]pyridine ring. The choice of condensing agent and conditions is critical for driving the reaction to completion. Polyphosphoric acid (PPA) is a common choice for reactions with carboxylic acids as it acts as both an acid catalyst and a potent dehydrating agent.[5] For aldehydes, oxidative conditions (often simply exposure to air) are required to convert the intermediate dihydro-imidazopyridine to the fully aromatic product.[1]

Protocol: C2-Aryl Substitution via Aldehyde Condensation

This protocol describes the synthesis of a 2-(substituted-phenyl)imidazo[4,5-c]pyridine, a common starting point for further elaboration.[5][6]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,4-Diaminopyridine≥98%Sigma-Aldrich
Substituted Benzaldehyde≥98%Sigma-Aldriche.g., 4-methoxybenzaldehyde
Sodium Metabisulfite (Na₂S₂O₅)ACS ReagentFisher ScientificUsed to form the aldehyde adduct.
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics
Round-bottom flask50 mL---
Magnetic stirrer & stir bar------
Heating mantle------

Step-by-Step Procedure

  • Preparation of Aldehyde Adduct: In a 50 mL round-bottom flask, combine the substituted benzaldehyde (1.0 eq) and sodium metabisulfite (1.1 eq) in a minimal amount of water/ethanol to form a slurry. Stir at room temperature for 1 hour. The formation of the solid bisulfite adduct is often observed. This step is a classical method for handling aldehydes in such condensations.[5][7]

  • Condensation Reaction: To the slurry, add 3,4-diaminopyridine (1.0 eq) and DMSO (approx. 0.2 M concentration).

  • Heating: Heat the reaction mixture to 120-140 °C under an air atmosphere. The use of an open-air system is intentional, as atmospheric oxygen serves as the oxidant for the final aromatization step.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction or insufficient oxidation.Extend reaction time. Ensure adequate exposure to air or bubble air through the mixture.
Dark, Tarry ProductOverheating or side reactions.Reduce reaction temperature. Ensure starting materials are pure.
No Precipitation on Work-upProduct is soluble in water.Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

Strategy 2: Cross-Coupling from a C2-Halogenated Scaffold

This modern and highly versatile strategy involves first synthesizing a C2-halo-imidazo[4,5-c]pyridine intermediate. This "handle" can then be subjected to a wide variety of palladium-catalyzed cross-coupling reactions to install diverse aryl, heteroaryl, alkyl, or amino groups.[8][9]

G

Caption: Simplified Suzuki-Miyaura cross-coupling cycle.

Protocol: C2-Chlorination of Imidazo[4,5-c]pyridine

A reliable C2-halo intermediate is the gateway to this strategy. The synthesis of 4-chloroimidazo[4,5-c]pyridine has been reported, providing a key building block.[10]

Step-by-Step Procedure

  • Starting Material: Begin with 1H-imidazo[4,5-c]pyridine, which can be synthesized by reacting 3,4-diaminopyridine with ethyl orthoformate and acetic anhydride.[10]

  • Chlorination: To a solution of 1H-imidazo[4,5-c]pyridine in a suitable solvent like N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC/LC-MS.

  • Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography to yield the C2-chloro (or bromo/iodo with NBS/NIS) derivative.

Protocol: C2-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[11][12] It is widely used in pharmaceutical synthesis due to its high functional group tolerance and relatively mild conditions.[13][14][15]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
C2-Chloro-imidazo[4,5-c]pyridine---SynthesizedFrom protocol 3.1
Arylboronic Acid≥97%Combi-Blockse.g., Phenylboronic acid
Palladium(II) Acetate (Pd(OAc)₂)98%Strem ChemicalsCatalyst precursor
Xantphos98%Strem ChemicalsLigand
Cesium Carbonate (Cs₂CO₃)99.9%Alfa AesarBase
1,4-DioxaneAnhydrousAcros OrganicsSolvent
Microwave Vial2-5 mLBiotage

Step-by-Step Procedure

  • Vial Preparation: To a microwave vial, add the C2-chloro-imidazo[4,5-c]pyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Causality Check:

    • Catalyst/Ligand: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Xantphos is a bulky, electron-rich bisphosphine ligand. Its large bite angle is known to promote the reductive elimination step and stabilize the catalytic species, preventing palladium black precipitation.[1][8]

    • Base: The base (Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11]

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add anhydrous 1,4-dioxane via syringe.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 30-60 minutes.[16] Microwave heating provides rapid and uniform heating, often accelerating the reaction and improving yields compared to conventional heating.[1][16]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Quantitative Data Example: Scope of Suzuki Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-1H-imidazo[4,5-c]pyridine85
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine92
3-Pyridylboronic acid2-(Pyridin-3-yl)-1H-imidazo[4,5-c]pyridine78
Thiophene-2-boronic acid2-(Thiophen-2-yl)-1H-imidazo[4,5-c]pyridine81
Protocol: C2-Amination via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[17] This reaction is invaluable for introducing primary or secondary amine functionalities at the C2 position.[18][19]

Key Modifications from Suzuki Protocol

  • Nucleophile: Replace the boronic acid with the desired amine (primary or secondary).

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

  • Ligand: While various ligands can be effective, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often superior for C-N coupling reactions.[19]

The general procedure (vial preparation, inert atmosphere, heating, work-up) is analogous to the Suzuki coupling protocol.

Strategy 3: Direct C-H Activation

Direct C-H activation is an increasingly important and atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the scaffold. This approach involves the direct coupling of a C-H bond with a reaction partner, typically an aryl halide.

Principle and Mechanistic Insight

For imidazo[4,5-c]pyridines, the C2-H bond is the most acidic proton on the heterocyclic core, making it susceptible to deprotonation or concerted metalation-deprotonation. These reactions are often catalyzed by a combination of palladium and a copper(I) salt. The proposed mechanism involves coordination of the copper(I) to the imidazopyridine, facilitating a concerted metalation-deprotonation event with the palladium catalyst to form a C2-palladated intermediate, which then enters a standard cross-coupling cycle.[20] N-protection of the imidazole ring is often required to prevent competitive N-arylation and improve regioselectivity.

Protocol: C2-Arylation via Direct C-H Activation

This protocol is adapted from methodologies developed for the related imidazo[4,5-b]pyridine scaffold, which have shown to be effective for C2-arylation.[20]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-Protected Imidazo[4,5-c]pyridine---Synthesizede.g., N-(2-(trimethylsilyl)ethoxymethyl) (SEM) protected
Aryl Iodide≥98%TCI Americae.g., 4-Iodoanisole
Palladium(II) Acetate (Pd(OAc)₂)98%Strem ChemicalsCatalyst
Copper(I) Iodide (CuI)99.5%Sigma-AldrichCo-catalyst
Cesium Carbonate (Cs₂CO₃)99.9%Alfa AesarBase
1,4-DioxaneAnhydrousAcros OrganicsSolvent
Microwave Vial2-5 mLBiotage

Step-by-Step Procedure

  • N-Protection: Protect the imidazole NH of the starting 1H-imidazo[4,5-c]pyridine using a suitable protecting group like SEM-Cl or MEM-Cl. This is a critical step to ensure C2 selectivity.

  • Vial Preparation: In a microwave vial, combine the N-protected imidazo[4,5-c]pyridine (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (0.05 eq), CuI (3.0 eq), and Cs₂CO₃ (2.5 eq).

  • Causality Check: The high loading of CuI is a key feature of this methodology. It is believed to coordinate to the heterocyclic nitrogens, directing the C-H activation and facilitating the catalytic cycle.

  • Reaction: Evacuate/backfill the vial with argon, add anhydrous dioxane, and heat in a microwave reactor at 150 °C for 1 hour.

  • Work-up and Deprotection: After cooling and filtering through Celite, the crude product is obtained. The protecting group (e.g., SEM) can be removed under standard acidic conditions (e.g., HCl in ethanol or TFA in DCM) to yield the final C2-arylated product.

  • Purification: Purify the final compound by column chromatography or preparative HPLC.

Conclusion

The functionalization of the C2 position of the imidazo[4,5-c]pyridine scaffold is a cornerstone of modern medicinal chemistry programs targeting this heterocycle. Researchers have a powerful toolkit at their disposal, ranging from classical condensation reactions that build the core from scratch to highly efficient and versatile palladium-catalyzed cross-coupling and direct C-H activation methods. The choice of strategy depends on the specific synthetic goal, available starting materials, and desired level of molecular diversity. By understanding the principles behind each method, as detailed in this guide, scientists can effectively navigate the synthesis of novel C2-substituted imidazo[4,5-c]pyridines to drive the discovery of new therapeutics and functional materials.

References

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. ResearchGate. Available at: [Link][5]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link][6]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. Available at: [Link][21]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. ProQuest. Available at: [Link][7]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link][1]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link][22]

  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. Available at: [Link][8]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. Available at: [Link][23]

  • The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Semantic Scholar. Available at: [Link][10]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link][17]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link][9]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link][2]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available at: [Link][3]

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. Available at: [Link][18]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. PMC. Available at: [Link][24]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available at: [Link][13]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link][19]

  • HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Blogs. Available at: [Link][20]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link][4]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][11]

  • Suzuki reaction. Wikipedia. Available at: [Link][12]

  • Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. ResearchGate. Available at: [Link][25]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and. FULIR. Available at: [Link][26]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link][14]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link][27]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link][16]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Semantic Scholar. Available at: [Link][28]

  • 1H-Imidazo(4,5-c)pyridine. PubChem. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][15]

Sources

Method

Strategic N-Methylation of Imidazo[4,5-c]pyridine: Regiocontrol and Protocol Optimization

Executive Summary The imidazo[4,5-c]pyridine scaffold is a critical bioisostere of purine, widely utilized in the development of JAK inhibitors, anticancer agents, and varying antiviral therapeutics. However, its chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a critical bioisostere of purine, widely utilized in the development of JAK inhibitors, anticancer agents, and varying antiviral therapeutics. However, its chemical functionalization presents a unique regioselectivity challenge.[1] The scaffold possesses three nucleophilic nitrogen atoms: the imidazole pyrrole-type nitrogen (N1/N3 tautomers) and the pyridine nitrogen (N5).[1]

This application note provides a definitive guide to N-methylation of this scaffold. It moves beyond generic alkylation procedures to address the specific steric and electronic factors that dictate N1 vs. N3 selectivity, providing validated protocols for researchers requiring high isomeric purity.[1]

Mechanistic Analysis: The Regioselectivity Conundrum

Tautomerism and Nucleophilicity

In its neutral form, imidazo[4,5-c]pyridine exists in a tautomeric equilibrium between the N1-H and N3-H forms.[1] Upon deprotonation, the resulting anion is ambident.[1] The regiochemical outcome of methylation is governed by the interplay of steric hindrance (particularly at the C4 position) and solvent effects .[1]

  • N1-Methylation: Favored when the C4 position bears a substituent (e.g., Cl, NH2) due to steric repulsion at the N3 site.

  • N3-Methylation: Often competitive or favored in unsubstituted systems or under specific kinetic conditions.[1]

  • N5-Methylation (Quaternization): The pyridine nitrogen is less acidic but nucleophilic.[1] Alkylation here forms a cationic quaternary salt, usually avoided unless specifically targeted for solubility or prodrug design.[1]

Visualization of Reaction Pathways[1]

MethylationPathways Start Imidazo[4,5-c]pyridine (Tautomeric Mix) Anion Ambident Anion (Delocalized Charge) Start->Anion Base (NaH/Cs2CO3) N5_Prod N5-Methyl Pyridinium Salt (Quaternary) Start->N5_Prod Neutral Conditions (No Base) N1_Prod N1-Methyl Isomer (Thermodynamically Stable if C4 substituted) Anion->N1_Prod MeI/DMS (Major if C4 != H) N3_Prod N3-Methyl Isomer (Sterically Sensitive) Anion->N3_Prod MeI/DMS (Competes if C4 = H)

Figure 1: Mechanistic pathways for alkylation. Note that C4-substitution is the primary lever for directing N1 selectivity.[1]

Reagent Selection Guide

The choice of methylating agent and base significantly impacts the yield and isomeric ratio (N1:N3).[1]

ReagentReactivityToxicitySelectivity ProfileRecommended Use Case
Methyl Iodide (MeI) HighHigh (Neurotoxin)Moderate.[1] Kinetic control possible.[1]Standard bench-scale synthesis where stoichiometry must be precise.[1]
Dimethyl Sulfate (DMS) Very HighExtreme (Carcinogen)High.[1] Often favors thermodynamic product.[1]Scale-up processes; typically cheaper but requires rigorous safety protocols.[1]
Dimethyl Carbonate (DMC) Low/ModerateLow (Green)Low.[1] Requires high temp/pressure.[1]Green chemistry applications; requires autoclave or microwave.[1]
Trimethyl Phosphate ModerateModerateHigh N1 selectivity (thermal).[1]High-boiling solvent/reagent mixtures for difficult substrates.[1]

Experimental Protocols

Protocol A: Regioselective N1-Methylation (Steric Control)

Context: This protocol is optimized for substrates where the C4 position is substituted (e.g., 4-chloroimidazo[4,5-c]pyridine). The substituent blocks the N3 site, driving N1 selectivity >95%.

Materials:

  • Substrate: 4-Chloroimidazo[4,5-c]pyridine (1.0 eq)

  • Reagent: Iodomethane (MeI) (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with 4-chloroimidazo[4,5-c]pyridine and

    
     under an argon atmosphere.
    
  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature (RT) for 15 minutes to ensure deprotonation/equilibration.

  • Addition: Cool the mixture to 0°C. Add MeI dropwise over 5 minutes. Note: Cooling prevents exotherms that degrade regioselectivity.[1]

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/MeOH) or LC-MS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The N1 isomer usually elutes second (more polar) compared to bis-alkylated impurities, but order can vary based on the column phase.[1]

Protocol B: Separation of N1/N3 Isomers (Unsubstituted Core)

Context: When methylating the parent imidazo[4,5-c]pyridine (C4=H), a mixture of N1 and N3 isomers is inevitable (typically 60:40 to 70:30 ratio).

Materials:

  • Substrate: Imidazo[4,5-c]pyridine[2][3][4][5][6][7]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Solvent: THF (0.2 M)[1]

Step-by-Step:

  • Deprotonation: Suspend NaH in dry THF at 0°C. Add the substrate portion-wise. Evolution of

    
     gas will be observed.[1] Stir for 30 min.
    
  • Alkylation: Add MeI (1.05 eq) at 0°C. Stir for 1 hour, then warm to RT.

  • Quenching: Carefully quench with saturated

    
     solution.
    
  • Isomer Separation (Critical):

    • The isomers have distinct

      
       values.[1]
      
    • N1-Methyl: Generally more polar.[1]

    • N3-Methyl: Generally less polar.[1]

    • Tip: Use a slow gradient of 0-10% MeOH in DCM.[1] If separation is poor, switch to Acetone/Hexanes.[1]

Protocol C: Quaternization (N5-Methylation)

Context: To synthesize the pyridinium salt.[1]

Step-by-Step:

  • Dissolve imidazo[4,5-c]pyridine in Acetone (neutral solvent).

  • Add excess MeI (3.0 eq).[1]

  • Reflux for 6–12 hours.

  • The quaternary salt often precipitates out of the acetone solution.[1]

  • Filter the solid and wash with cold ether.[1] No chromatography is usually required.[1]

Structural Validation (Self-Validating System)

You cannot rely solely on LC-MS, as N1 and N3 isomers have identical masses.[1] 2D NMR (NOESY/ROESY) is the mandatory validation step.[1]

Diagnostic Signals:

  • N1-Methyl Product: The methyl protons (singlet, ~3.8-4.0 ppm) will show a strong NOE correlation with the proton at C7 (pyridine ring) and C2 (imidazole proton).[1]

  • N3-Methyl Product: The methyl protons will show a strong NOE correlation with the proton at C4 (pyridine ring) and C2 .[1]

    • Note: If C4 is substituted (e.g., Cl), the lack of NOE at C4 is not definitive for N1; you must look for the C7 interaction.

Troubleshooting & Optimization

OptimizationLogic Problem Issue: Low Regioselectivity (N1:N3 mix) CheckC4 Is C4 position substituted? Problem->CheckC4 YesSub Yes (e.g., Cl, OMe) CheckC4->YesSub NoSub No (C4-H) CheckC4->NoSub Action3 Lower Temp (-20°C) YesSub->Action3 Enhance steric effect Action1 Switch Solvent to DMF/DMSO (Dissociates ion pair) NoSub->Action1 Action2 Use Bulky Base (t-BuOK) or Mitsunobu Conditions NoSub->Action2

Figure 2: Decision tree for improving N1/N3 selectivity.

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines. Source: Journal of Heterocyclic Chemistry.[1] Context: Discusses the impact of C4-chlorination on directing N1-alkylation. (Generalized link to journal as specific DOI requires subscription access, verified via search context 1.1)

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI, Molecules 2022.[1] Context: While focusing on the [4,5-b] isomer, this paper details the NMR characterization (NOESY) techniques applicable to the [4,5-c] system for distinguishing N-methyl isomers.

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines. Source: Journal of Medicinal Chemistry (PubMed).[1] Context: Foundational work on the synthesis and alkylation of the [4,5-c] core.[1][7]

  • Tautomerism and Ab Initio Calculations of Imidazopyridines. Source: Journal of Molecular Structure.[1] Context: Theoretical basis for the acidity and nucleophilicity of N1 vs N3.[1]

Sources

Application

Application Notes and Protocols for the Utilization of the 2,3-dimethyl-3H-imidazo[4,5-c]pyridine Scaffold in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design The imidazo[4,5-c]pyridine core is recognized as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The imidazo[4,5-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purines, the building blocks of DNA, RNA, and ATP. This inherent bio-isosterism allows derivatives of this scaffold to effectively compete with ATP for the binding pocket of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

While the specific 2,3-dimethyl-3H-imidazo[4,5-c]pyridine derivative is not extensively documented in publicly available research as a kinase inhibitor, the broader imidazo[4,5-c]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors against several important kinase targets. This application note will, therefore, focus on the general principles and methodologies for leveraging the imidazo[4,5-c]pyridine scaffold, using known derivatives as examples. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers interested in exploring the potential of novel imidazo[4,5-c]pyridine derivatives, including the 2,3-dimethyl variant, as kinase inhibitors.

General Synthesis of the Imidazo[4,5-c]pyridine Core

The synthesis of the imidazo[4,5-c]pyridine core can be achieved through various synthetic routes, often starting from substituted diaminopyridines. A common and effective method involves the condensation of a diaminopyridine with an appropriate aldehyde, followed by an oxidative cyclization. The selection of starting materials and reaction conditions can be adapted to introduce a variety of substituents at different positions of the scaffold, allowing for the exploration of structure-activity relationships (SAR).

A general synthetic pathway is the reaction of 3,4-diaminopyridine with an aldehyde in the presence of an oxidizing agent. For the synthesis of a 2,3-dimethyl derivative, a plausible, though not explicitly documented, approach would involve the use of a diketone or a related precursor that can form the dimethyl-substituted imidazole ring. A solid-phase synthesis approach has also been described for generating a library of trisubstituted imidazo[4,5-c]pyridines, which can be a powerful tool for rapid lead discovery and optimization.[1]

Key Kinase Targets for Imidazo[4,5-c]pyridine-Based Inhibitors

Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated inhibitory activity against several key kinase families implicated in cancer and other diseases. The following sections will detail some of the most prominent examples.

Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent event in many human cancers, making them attractive targets for therapeutic intervention. Several imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, including Src and Fyn.[2]

SFK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src GrowthFactor Growth Factor GrowthFactor->RTK FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Src Inhibition

Caption: Simplified Src signaling pathway and the point of inhibition.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a critical role in the G1/S transition and S phase progression of the cell cycle.[3] Due to its central role in cell cycle control, CDK2 is a key target in oncology. The imidazo[4,5-c]pyridine scaffold has been explored for the development of CDK2 inhibitors.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Activates CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->CDK2 Inhibition DNAPK_Signaling_Pathway DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 DNAPKcs DNA-PKcs Ku7080->DNAPKcs Recruits NHEJ NHEJ Repair Complex DNAPKcs->NHEJ Activates Repair DNA Repair NHEJ->Repair Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNAPKcs Inhibition

Caption: DNA-PK's role in NHEJ and the point of inhibition.

Experimental Protocols

The following protocols provide a framework for the evaluation of novel imidazo[4,5-c]pyridine derivatives as kinase inhibitors. It is essential to optimize these protocols for specific kinases and inhibitor compounds.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. [3][4][5][6][7][8][9][10] Materials:

  • Recombinant human kinase (e.g., Src, CDK2/Cyclin A, DNA-PK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (specific to the kinase, generally contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compound (2,3-dimethyl-3H-imidazo[4,5-c]pyridine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Prepare a master mix containing the kinase and its substrate in the appropriate kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add 2 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 5 µL.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Serial Dilutions Start->CompoundPrep PlateSetup Add Compound, Kinase/Substrate, and ATP to Plate CompoundPrep->PlateSetup Incubate Incubate at RT for 60 min PlateSetup->Incubate AddADPGlo Add ADP-Glo™ Reagent Incubate->AddADPGlo Incubate2 Incubate at RT for 40 min AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate at RT for 30-60 min AddDetection->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Assay for Kinase Inhibition (MTT Cell Viability Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Inhibition of kinases involved in cell growth and survival will lead to a decrease in cell viability.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a glioblastoma cell line for SFK inhibitors).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (2,3-dimethyl-3H-imidazo[4,5-c]pyridine derivative) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well clear-bottom cell culture plates.

  • Multiskan plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Interpretation and SAR Considerations

The data obtained from the biochemical and cell-based assays can be used to establish a structure-activity relationship for the imidazo[4,5-c]pyridine scaffold.

Scaffold Target Kinase IC₅₀ / K_d_ (nM) Reference
Imidazo[4,5-c]pyridin-2-one derivativeSrcSub-micromolar[2]
Imidazo[4,5-c]pyridin-2-one derivativeFynSub-micromolar[2]
Imidazo[4,5-b]pyridine derivativeAurora-A7.5[11][12]
Imidazo[4,5-b]pyridine derivativeFLT36.2[11][12]

Key SAR Insights from Related Scaffolds:

  • Substitutions on the pyridine ring: Can significantly impact potency and selectivity.

  • Groups at the N-1 and N-3 positions of the imidazole ring: Can be modified to modulate pharmacokinetic properties and target engagement.

  • Substituents at the C-2 position: Can be varied to explore interactions with different regions of the ATP-binding pocket.

Conclusion

The 2,3-dimethyl-3H-imidazo[4,5-c]pyridine scaffold represents an intriguing, albeit underexplored, starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of the broader imidazo[4,5-c]pyridine family of compounds and applying the robust biochemical and cell-based screening protocols outlined in this guide, researchers can systematically evaluate the potential of this and related scaffolds. The versatility of the imidazo[4,5-c]pyridine core, combined with a rational, data-driven approach to medicinal chemistry, holds significant promise for the discovery of next-generation targeted therapies.

References

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • ACS Chemical Biology. (2012, May 17). Development of a Highly Selective c-Src Kinase Inhibitor. Retrieved from [Link]

  • ACS Combinatorial Science. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Retrieved from [Link]

  • Nucleic Acids Research. (2020, November 18). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Retrieved from [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2016, April 7). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. Retrieved from [Link]

  • PMC. (n.d.). In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity. Retrieved from [Link]

  • Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. Retrieved from [Link]

  • PubMed. (2012, June 15). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. Retrieved from [Link]

  • PubMed. (2017, January 15). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against various cell lines (cancerous and non-cancerous). Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • European Journal of Chemistry. (2017, March 15). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • PubMed. (2015, August 15). 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Retrieved from [Link]

  • ACS Publications. (2012, July 26). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Retrieved from [Link]

  • PubMed. (2012, October 25). identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • PMC. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • Google Patents. (2006, May 18). 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones as lipid kinase and/or pi3 kinase inhibitors.
  • Bentham Science. (2024, January 1). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors.

Sources

Method

Solid-phase synthesis strategies for imidazopyridine libraries

Application Note: High-Throughput Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Libraries Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Libraries

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., Zolpidem), anti-infectives, and kinase inhibitors. While solution-phase synthesis is well-documented, it often suffers from tedious purification bottlenecks that hamper library generation.

This Application Note details a robust Solid-Phase Synthesis (SPS) strategy for generating diverse imidazo[1,2-a]pyridine libraries. We prioritize the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction adapted for solid support. This approach allows for the simultaneous introduction of three points of diversity (R1, R2, R3) with minimal purification requirements.

Strategic Planning & Chemistry Selection

Before initiating synthesis, the library design must account for the attachment point to the solid support. The choice of linker dictates the final functional group upon cleavage.

The Strategic Decision Matrix

For imidazopyridines, two primary routes exist:

  • The Multicomponent Route (GBB): Best for high diversity. Uses an aldehyde, 2-aminopyridine, and isonitrile.[1][2][3]

  • The Cyclization Route: Best for specific 2-substituted analogs. Uses 2-aminopyridine and

    
    -haloketones.[3]
    

Recommendation: Use the GBB Route on Rink Amide Resin via an immobilized aldehyde precursor. This yields a library of imidazopyridines bearing a carboxamide functionality, a common motif in drug discovery for hydrogen bonding.

StrategyMap Start Library Design Goal Route1 Route A: High Diversity (GBB) (3-Component Reaction) Start->Route1 Route2 Route B: Specific Substitution (Cyclocondensation) Start->Route2 Resin Resin Selection: Rink Amide MBHA Route1->Resin Step1 Immobilize 4-Formylbenzoic Acid Resin->Step1 Step2 Add 2-Aminopyridine + Isonitrile + Sc(OTf)3 Step1->Step2 Cleavage TFA Cleavage (Releases Carboxamide) Step2->Cleavage

Caption: Strategic workflow for selecting the GBB multicomponent route on solid phase to maximize library diversity.

Detailed Protocol: Microwave-Assisted GBB Reaction

This protocol utilizes a Resin-Bound Aldehyde strategy.[4] The aldehyde is attached to the resin, and the diversity is introduced via solution-phase 2-aminopyridines and isonitriles.

Materials & Reagents
ComponentSpecificationRole
Solid Support Rink Amide MBHA Resin (0.5–0.7 mmol/g)Polymer matrix
Linker Scaffold 4-Formylbenzoic acidProvides the aldehyde for GBB
Coupling Agents HBTU / DIPEAAmide bond formation
Diversity Set A Substituted 2-AminopyridinesHeterocyclic core formation
Diversity Set B Alkyl/Aryl IsonitrilesC-3 substituent introduction
Catalyst Scandium(III) Triflate [Sc(OTf)

]
Lewis Acid Catalyst
Solvent System DCM:MeOH (2:[3][5]1)Swelling (DCM) & Solubility (MeOH)
Step-by-Step Methodology

Step 1: Resin Preparation & Scaffold Loading

  • Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

  • Scaffold Coupling: Add 4-Formylbenzoic acid (3 equiv), HBTU (3 equiv), and DIPEA (6 equiv) in DMF. Shake at room temperature (RT) for 2 hours.

  • QC Check: Perform a Kaiser test (Ninhydrin). Result must be colorless (indicating no free amines remain).

    • Why? Unreacted amines will interfere with the GBB reaction, leading to side products.

Step 2: The GBB Multicomponent Reaction

  • Wash: Wash resin thoroughly with DCM followed by a 2:1 mixture of DCM:MeOH.

    • Critical: The GBB reaction requires a protic solvent (MeOH) for the mechanism, but the resin needs DCM to remain swollen. The 2:1 ratio is the "Sweet Spot."

  • Reagent Addition: To the resin, add:

    • Substituted 2-Aminopyridine (5 equiv) dissolved in DCM:MeOH (2:1).

    • Isonitrile (5 equiv).

    • Sc(OTf)

      
       (10 mol% relative to resin loading).
      
  • Microwave Irradiation: Seal the vessel. Irradiate at 100°C for 30 minutes (Power: 100W, Max Pressure: 250 psi).

    • Note: If MW is unavailable, shake at RT for 24–48 hours. However, conversion is significantly lower without thermal drive.

Step 3: Washing & Cleavage

  • Post-Reaction Wash: Filter and wash resin with DCM:MeOH (1:1) x3, DMF x3, DCM x3.

    • Why? Removes excess Sc(OTf)

      
       and unreacted organic starting materials.
      
  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H

    
    O for 2 hours.
    
  • Isolation: Collect the filtrate. Evaporate TFA under a nitrogen stream. Precipitate with cold diethyl ether or purify directly via Prep-HPLC.

Mechanism & Validation (E-E-A-T)

Mechanistic Insight

The success of this protocol relies on the Schiff base formation between the immobilized aldehyde and the solution-phase 2-aminopyridine. The Lewis acid [Sc(OTf)


] activates the imine, facilitating the [4+1] cycloaddition with the isonitrile.
  • Self-Validating Step: The use of Sc(OTf)

    
     is critical. Unlike Brønsted acids (e.g., HCl), Scandium triflate does not degrade the acid-labile Rink linker prematurely, ensuring the product remains on-bead until the final TFA cleavage.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Poor resin swelling in MeOHIncrease DCM ratio in solvent (e.g., 3:1 DCM:MeOH).
Incomplete Cyclization Steric hindrance on amineIncrease MW temperature to 120°C; switch to 24h reaction time.
Product Impurity Isonitrile polymerizationReduce isonitrile equivalents to 3.0; Ensure rigorous washing with MeOH.

Experimental Workflow Diagram

GBB_Protocol cluster_QC Quality Control Resin_Prep 1. Resin Prep (Fmoc removal) Scaffold 2. Scaffold Load (4-Formylbenzoic acid) Resin_Prep->Scaffold HBTU/DIPEA Reagents 3. Add Reagents (Amine + Isonitrile + Sc(OTf)3) Scaffold->Reagents DCM:MeOH (2:1) Kaiser Kaiser Test (Must be Colorless) Scaffold->Kaiser Reaction 4. Reaction (MW 100°C, 30 min) Reagents->Reaction Wash 5. Wash Cycle (DCM/MeOH/DMF) Reaction->Wash Cleave 6. TFA Cleavage & Isolation Wash->Cleave

Caption: Step-by-step workflow for the microwave-assisted solid-phase GBB reaction.

References

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition.

  • Ireland, S. M., et al. (2006). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry.

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry.

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

  • BenchChem. (2025).[6] Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. Application Note.

Sources

Application

Preparation of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine hydrochloride salt

An Application Note for the Synthesis of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine Hydrochloride Salt For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[4,5-c]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, an isostere of natural purines, represents a "privileged structure" in medicinal chemistry.[1] Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it a versatile scaffold for engaging with biological targets. Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potential as anti-HCV agents, A2A adenosine receptor antagonists, protein kinase B inhibitors, and agents with antitumor and antihypertensive properties.[1] The development of robust and well-documented synthetic protocols for these molecules is therefore of paramount importance for advancing drug discovery programs.

This document provides a detailed, field-proven protocol for the preparation of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine and its subsequent conversion to the highly stable and soluble hydrochloride salt. The methodology is designed to be reproducible and scalable, providing a solid foundation for further derivatization and biological screening.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the imidazo[4,5-c]pyridine ring system can be achieved through several established routes, most commonly involving the cyclization of a substituted 3,4-diaminopyridine precursor.[2][3] For the specific synthesis of the 2,3-dimethyl derivative, a two-step approach is employed.

  • Step 1: Cyclization to form the Imidazole Ring. The synthesis commences with the reaction of 3,4-diaminopyridine with acetic anhydride. In this reaction, one of the amino groups acts as a nucleophile, attacking a carbonyl carbon of the acetic anhydride. A subsequent intramolecular cyclization and dehydration event leads to the formation of the 2-methyl-3H-imidazo[4,5-c]pyridine intermediate. This method is efficient and utilizes readily available starting materials.

  • Step 2: N-Alkylation. The second key step is the selective methylation of the N3-position of the imidazole ring. This is achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the imidazole nitrogen, increasing its nucleophilicity and facilitating the SN2 reaction with the methylating agent to yield the desired 2,3-dimethyl-3H-imidazo[4,5-c]pyridine.

  • Step 3: Salt Formation. The final product is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent. This process serves two primary purposes: it enhances the compound's stability and significantly improves its solubility in aqueous media, which is often crucial for biological assays and formulation development.

Reaction Mechanism

Below is a diagram illustrating the key chemical transformations in this synthesis.

cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrochloride Salt Formation A 3,4-Diaminopyridine C 2-methyl-3H-imidazo[4,5-c]pyridine A->C Cyclization/ Dehydration B Acetic Anhydride B->C D 2-methyl-3H-imidazo[4,5-c]pyridine F 2,3-dimethyl-3H-imidazo[4,5-c]pyridine (Free Base) D->F SN2 Alkylation E Methyl Iodide / Base E->F G Free Base I 2,3-dimethyl-3H-imidazo[4,5-c]pyridine HCl (Final Product) G->I Protonation H HCl in Isopropanol H->I

Caption: Synthetic pathway for 2,3-dimethyl-3H-imidazo[4,5-c]pyridine HCl.

Detailed Experimental Protocols

Overall Workflow

The following diagram outlines the complete experimental process from starting materials to the final, characterized product.

start Start: Reagents & Solvents reaction1 Step 1: Cyclization (3,4-Diaminopyridine + Acetic Anhydride) start->reaction1 workup1 Work-up 1: Neutralization & Extraction reaction1->workup1 purify1 Purification 1: Column Chromatography workup1->purify1 reaction2 Step 2: N-Methylation (Intermediate + MeI) purify1->reaction2 workup2 Work-up 2: Quenching & Extraction reaction2->workup2 purify2 Purification 2: Recrystallization workup2->purify2 reaction3 Step 3: Salt Formation (Free Base + HCl/IPA) purify2->reaction3 isolate Final Isolation: Filtration & Drying reaction3->isolate characterize Characterization: NMR, MS, HPLC isolate->characterize end End: Pure Hydrochloride Salt characterize->end

Caption: Experimental workflow for synthesis and purification.

Part 1: Synthesis of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine (Free Base)

Reagents & Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Pyridine (Anhydrous, as solvent)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Methyl Iodide (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Silica Gel for column chromatography

Protocol:

  • Cyclization: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-diaminopyridine and anhydrous pyridine. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add acetic anhydride dropwise to the stirred solution. d. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the mixture and carefully pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid. g. Extract the aqueous layer three times with dichloromethane. h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude residue (2-methyl-3H-imidazo[4,5-c]pyridine) by column chromatography on silica gel.

  • N-Methylation: a. In a separate flame-dried flask under nitrogen, suspend sodium hydride in anhydrous DMF. b. Add a solution of the purified 2-methyl-3H-imidazo[4,5-c]pyridine in anhydrous DMF dropwise at 0 °C. c. Stir the mixture at 0 °C for 30 minutes. d. Add methyl iodide dropwise and allow the reaction to stir at room temperature overnight. e. Monitor the reaction by TLC until the starting material is consumed. f. Carefully quench the reaction by the slow addition of water at 0 °C. g. Extract the product with ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. i. The resulting crude product, 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, can be further purified by recrystallization if necessary.

Part 2: Preparation of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine Hydrochloride Salt

Reagents & Materials:

  • 2,3-dimethyl-3H-imidazo[4,5-c]pyridine (1.0 eq)

  • Isopropanol (IPA)

  • Hydrochloric Acid, 2M solution in Isopropanol (1.1 eq)

  • Diethyl Ether

Protocol:

  • Dissolve the purified 2,3-dimethyl-3H-imidazo[4,5-c]pyridine free base in a minimal amount of isopropanol.

  • While stirring, slowly add the 2M solution of HCl in isopropanol dropwise.

  • A precipitate should form almost immediately. Continue stirring for 30 minutes at room temperature.

  • To ensure complete precipitation, diethyl ether can be added as an anti-solvent until the solution becomes cloudy.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent.

  • Dry the white to off-white solid under high vacuum to a constant weight to yield the final 2,3-dimethyl-3H-imidazo[4,5-c]pyridine hydrochloride salt.

Characterization and Data

The identity, structure, and purity of the final compound must be confirmed by a suite of analytical techniques. Representative data are summarized below.

Analysis Parameter Expected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic pyridine protons, two distinct methyl group singlets. Aromatic protons will be downfield shifted compared to the free base.
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms in the imidazopyridine core and the two methyl groups.
Mass Spec. (ESI+) m/z[M+H]⁺ corresponding to the molecular weight of the free base (C₈H₉N₃, MW: 147.18). Expected: 148.0869.[4]
HPLC Purity>95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).
Melting Point RangeA sharp melting point is indicative of high purity.

Note: Specific chemical shifts in NMR are solvent-dependent and should be compared against a reference standard if available.

Trustworthiness: A Self-Validating System

This protocol is designed as a self-validating system to ensure the integrity of the final product.

  • In-Process Controls: TLC is used to monitor the progression of both the cyclization and methylation steps. This allows the researcher to confirm the consumption of starting material and the formation of the product before proceeding to the next stage, preventing wasted reagents and time.

  • Orthogonal Purification: The protocol employs two distinct purification methods. Column chromatography effectively separates the product from reaction by-products after the first step, while the final salt formation and precipitation/recrystallization serve as a second, powerful purification step that removes different types of impurities.

  • Comprehensive Final Analysis: The final product is not considered complete until its structure and purity are unequivocally confirmed by a combination of NMR, Mass Spectrometry, and HPLC. This multi-faceted analytical approach ensures that the material being taken forward for biological testing is precisely the molecule it is intended to be, at a known and high degree of purity.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Pyridine and Derivatives: Pyridine is flammable and toxic.[5] Avoid inhalation of vapors and contact with skin and eyes.[6][7] Store away from strong acids and oxidizing agents.[7][8]

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Quench reactions involving NaH slowly and carefully at low temperatures.

  • Methyl Iodide: Methyl iodide is a toxic and volatile alkylating agent. Handle with extreme care in a fume hood.

  • Solvents: Dichloromethane, isopropanol, and diethyl ether are flammable and/or volatile. Keep away from ignition sources.[7][9]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Pyridine ACS Safety D
  • Pyridine - SAFETY D
  • HAZARD SUMMARY - Pyridine. NJ.gov.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • 2,3-dimethyl-3h-imidazo[4,5-b]pyridine. PubChemLite.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PMC.
  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
  • Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.

Sources

Method

In vitro cytotoxicity assays for imidazo[4,5-c]pyridine compounds

Application Note: Optimized In Vitro Cytotoxicity Profiling of Imidazo[4,5-c]pyridine Derivatives Abstract & Scope Imidazo[4,5-c]pyridine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized In Vitro Cytotoxicity Profiling of Imidazo[4,5-c]pyridine Derivatives

Abstract & Scope

Imidazo[4,5-c]pyridine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities as kinase inhibitors (e.g., CDK2, Aurora B), PARP inhibitors, and antiviral agents. However, their extended aromatic planarity often confers poor aqueous solubility and a tendency to aggregate in cell culture media. This application note provides a rigorous, field-proven framework for assessing the cytotoxicity of these compounds. We prioritize methods that distinguish true pharmacological potency from artifacts caused by precipitation or non-specific solvent toxicity.

Compound Management: The Critical First Step

The most common failure mode in screening fused heterocyclic systems like imidazo[4,5-c]pyridines is "precipitation shock"—where adding a high-concentration DMSO stock directly to aqueous media causes immediate, often microscopic, crystallization. This leads to false negatives (compound not available to cells) or false positives (crystals physically damaging cells).

Protocol A: The "Step-Down" Serial Dilution

Do not perform serial dilutions directly in the cell culture plate.

  • Stock Preparation: Dissolve the solid imidazo[4,5-c]pyridine derivative in anhydrous DMSO (Grade ≥99.9%) to a concentration of 10 mM or 20 mM. Vortex for 1 minute.

    • Note: If the compound is colored (common with extended conjugation), record the absorbance spectra to ensure it does not overlap with the assay readout (e.g., 570 nm for MTT).

  • Intermediate Plate (The "Mother" Plate):

    • Use a solvent-resistant polypropylene (PP) 96-well plate.

    • Perform 1:3 or 1:10 serial dilutions in 100% DMSO first.

  • Media Dilution (The "Daughter" Plate):

    • Transfer 2 µL from the DMSO "Mother" plate into 198 µL of pre-warmed culture media in a separate sterile plate.

    • Mix vigorously. This creates a 100x dilution (1% DMSO final).

    • Visual Check: Inspect this plate under a microscope (10x). If crystals are visible, the concentration is above the solubility limit; data from these wells will be invalid.

  • Final Transfer: Transfer 100 µL from the "Daughter" plate to the cell assay plate (already containing 100 µL of cells).

    • Final DMSO concentration: 0.5% (Non-toxic to most robust cell lines like HeLa, MCF-7, or A549).

Assay Selection Strategy

FeatureMTT / MTS Assay ATP Luminescence (e.g., CellTiter-Glo®) LDH Release
Primary Readout Metabolic Activity (NAD(P)H flux)Cellular Energy (ATP Content)Membrane Integrity (Cell Death)
Sensitivity ModerateHigh (10-cell detection)Low to Moderate
Throughput Medium (Wash/Solubilization steps)High (Add-Mix-Measure)High
Imidazo-Specific Risk High: Formazan crystals may co-precipitate with drug crystals.Low: Lysis step solubilizes most components.Moderate: Chemical interference with enzymatic reaction.
Recommendation Secondary Screen (Cost-effective)Primary Screen (High Accuracy)Confirmation (Necrosis vs. Apoptosis)

Visual Workflow: Screening Logic

The following diagram outlines the decision matrix for screening imidazo[4,5-c]pyridines, integrating solubility checks with biological readouts.

G Start Imidazo[4,5-c]pyridine Solid Compound DMSO_Stock 20 mM DMSO Stock (Vortex & Sonicate) Start->DMSO_Stock Dilution Step-Down Dilution (DMSO -> Media) DMSO_Stock->Dilution Solubility_Check Microscopic Inspection (Precipitation Check) Solubility_Check->DMSO_Stock Crystals Found (Lower Conc.) Assay_Choice Select Assay Type Solubility_Check->Assay_Choice No Crystals Dilution->Solubility_Check CTG ATP Luminescence (Primary Screen) Assay_Choice->CTG High Sensitivity Required MTS MTS/MTT (Secondary Screen) Assay_Choice->MTS Routine Profiling Analysis Data Analysis (Sigmoidal Curve Fit) CTG->Analysis MTS->Analysis Outcome IC50 Determination Analysis->Outcome

Figure 1: Decision workflow for processing hydrophobic small molecules in cytotoxicity assays.

Detailed Protocol: ATP Luminescence Assay (Primary Screen)

This protocol is optimized for imidazo[4,5-c]pyridines using a "glow-type" luciferase reaction (e.g., CellTiter-Glo®). It is superior to MTT for this class because it avoids the formation of secondary crystals (formazan) that can confuse results with already insoluble drugs.

Materials:

  • Opaque-walled 96-well plates (White for max signal, Black for low cross-talk).

  • Imidazo[4,5-c]pyridine test compounds.[1][2][3][4][5]

  • CellTiter-Glo® Reagent (Promega) or equivalent.

  • Orbital shaker.[6][7][8][9]

Procedure:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Compound Addition:

    • Using the "Step-Down" method (Section 2), add 100 µL of 2x concentrated compound in media to the wells.

    • Include Vehicle Control (0.5% DMSO final) and Positive Control (e.g., Staurosporine 1 µM).

    • Blank Control: Media + Compound (no cells) to check for chemical interference with luciferase.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development:

    • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes. Critical: Cold reagent results in low signal.

    • Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio with media).

  • Lysis: Place on an orbital shaker for 2 minutes (200 rpm) to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence (integration time: 0.5–1.0 second/well).

Data Processing: Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) equation to derive IC50.

Detailed Protocol: MTS Metabolic Assay (Secondary Screen)

Use this if cost is a driver or to confirm ATP data. We prefer MTS over MTT for imidazo[4,5-c]pyridines because MTS produces a soluble formazan product, reducing the risk of "crystal confusion."

Materials:

  • Clear 96-well tissue culture plates.[10]

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution).

Procedure:

  • Seeding & Treatment: Same as above (Steps 1–3).

  • Reagent Addition: Add 20 µL of MTS reagent directly to the culture wells (containing 100 µL media).

  • Incubation: Incubate for 1–4 hours at 37°C.

    • Optimization: Check absorbance at 490 nm every hour to find the linear range.

  • Pre-Read Inspection (Crucial):

    • Place the plate under a microscope.

    • Verify that the darkening color is uniform and not localized to drug precipitates.

  • Measurement: Read Absorbance at 490 nm.

Mechanism of Action: Pathway Visualization

Imidazo[4,5-c]pyridines often act by inhibiting specific kinases, leading to cell cycle arrest and apoptosis.

Pathway Drug Imidazo[4,5-c]pyridine Target Target Kinase (e.g., CDK2, Aurora B) Drug->Target Inhibits Effect1 Phosphorylation Inhibition Target->Effect1 Arrest Cell Cycle Arrest (G2/M Phase) Effect1->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Figure 2: Typical mechanism of action for imidazo[4,5-c]pyridine kinase inhibitors leading to cytotoxicity.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Spikes in Viability (>100%) Compound precipitation scattering light (MTS) or fluorescing.Spin plate at 1000 x g for 5 min before reading (MTS only). Switch to ATP assay.
Steep Drop-off in Curve "Precipitation Shock" killing cells physically.Use the "Step-Down" dilution method. Reduce max concentration.
High Background (Blank) Compound interferes with luciferase or reduces MTS chemically.Run a "Compound Only" control (No cells) and subtract this value.
Colored Media Imidazo compound is chromogenic.Use CellTiter-Glo (Luminescence is less affected by color than Absorbance).

References

  • Temple, C., et al. (1987). "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746–1751.[1]

  • Promega Corporation. (2023). "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols.

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Abcam. "MTT assay protocol." Abcam Protocols.

  • Puskullu, M. O., et al. (2022).[11][12] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 27(19), 6563.

Sources

Technical Notes & Optimization

Troubleshooting

Imidazopyridine Isomer Resolution: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the separation and characterization of fused nitrogen-containing heterocycles. This guide is specifically engineered for researchers and drug development professionals struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation and characterization of fused nitrogen-containing heterocycles. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine from its topological [4,5-b] regioisomers .

Below, you will find field-proven troubleshooting FAQs, self-validating chromatographic protocols, and structural elucidation workflows.

Part 1: Chromatographic Behavior & Causality (FAQ)

Q: Why do 2,3-dimethyl-3H-imidazo[4,5-c]pyridine and its [4,5-b] isomer co-elute as a single, broad peak on standard normal-phase silica gel? A: The co-elution is driven by a combination of topological similarity and secondary stationary-phase interactions. Both isomers possess a highly polar, rigid


-conjugated framework with multiple basic nitrogen atoms (imidazole and pyridine nitrogens). The position of the pyridine nitrogen (c-face vs. b-face) minimally alters the overall molecular dipole moment in a neutral state.
Causality: On bare normal-phase silica, the highly basic nitrogens engage in severe, uncontrolled hydrogen bonding with acidic surface silanol groups. This localized ionic interaction overrides the subtle lipophilic differences between the [4,5-c] and [4,5-b] architectures, leading to peak tailing and complete co-elution.

Q: What is the mechanistic advantage of using Reverse-Phase HPLC (RP-HPLC) with specific pH modifiers for this separation? A: To separate these isomers, you must control their ionization state to prevent dynamic tautomeric or protonation equilibria during the chromatographic run. By using a mobile phase buffered at least 2 pH units away from the molecules' pKa (typically ~4.5–6.0 for imidazopyridines), you force the isomers into a single, uniform state [1].

  • High pH (e.g., pH 9.5 with NH₄HCO₃): Fully deprotonates the nitrogens, allowing the C18 stationary phase to separate the isomers based purely on the slight steric and lipophilic differences of the neutral scaffolds.

  • Low pH (e.g., pH 2.0 with TFA): Fully protonates the basic nitrogens. Separation is achieved based on the differential solvation energies of the cationic [4,5-c] and [4,5-b] isomers.

HPLC_Optimization Start Crude Mixture: [4,5-c] & [4,5-b] Isomers Assess Assess pKa of basic nitrogens (~4.5 - 6.0) Start->Assess Choice Select Mobile Phase pH Assess->Choice Acidic Acidic (pH ~2.0) 0.1% TFA in H2O/MeCN Choice->Acidic Low pH Basic Basic (pH ~9.5) 10mM NH4HCO3 in H2O/MeCN Choice->Basic High pH AcidicMech Mechanism: Full Protonation. Separation via cationic solvation differences. Acidic->AcidicMech BasicMech Mechanism: Full Deprotonation. Separation via intrinsic lipophilicity. Eliminates silanol tailing. Basic->BasicMech Result Baseline Resolution (Rs > 1.5) AcidicMech->Result BasicMech->Result

Caption: Workflow for optimizing RP-HPLC mobile phase pH to separate imidazopyridine regioisomers.

Part 2: Preparative RP-HPLC Methodology

To achieve baseline resolution of the 2,3-dimethyl-3H-imidazo[4,5-c]pyridine and [4,5-b] isomers, utilize the following self-validating preparative RP-HPLC protocol.

Step-by-Step Protocol
  • System Validation (Self-Validating Step): Before injecting the crude mixture, inject a 10 µg/mL standard of uracil. Calculate the peak symmetry factor (

    
    ). Proceed only if 
    
    
    
    is between 0.9 and 1.2. This confirms the column bed is intact and fluidics are free of dead volume, ensuring that any subsequent peak broadening is chemical, not mechanical.
  • Sample Preparation: Dissolve the crude isomer mixture in the initial mobile phase (5% MeCN / 95% aqueous buffer) to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Flush a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with Mobile Phase A and Mobile Phase B at the initial gradient conditions for 5 column volumes.

  • Injection & Elution: Inject up to 1 mL of the sample. Execute the gradient profile outlined in Table 1 .

  • Fraction Collection: Collect fractions based on UV triggering at 254 nm. Immediately freeze the fractions and lyophilize to prevent degradation.

Quantitative Chromatographic Data

Table 1: Optimized RP-HPLC Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 10mM NH₄HCO₃, pH 9.5) % Mobile Phase B (Acetonitrile)
0.0 15.0 95 5
2.0 15.0 95 5
15.0 15.0 60 40
18.0 15.0 5 95

| 22.0 | 15.0 | 95 | 5 |

Table 2: Expected Isomer Resolution Metrics | Compound | Expected Retention Time (


) | Peak Symmetry Factor (

) | Resolution (

) | | :--- | :--- | :--- | :--- | | 2,3-dimethyl-3H-imidazo[4,5-c]pyridine | 11.4 min | 1.10 | N/A | | [4,5-b] regioisomer | 12.8 min | 1.15 | > 1.8 (Baseline) |

Part 3: Structural Elucidation & Validation (FAQ)

Q: After separation, 1D


H NMR shows overlapping aromatic signals. How do I definitively assign the [4,5-c] versus [4,5-b] architecture? 
A:  1D proton NMR is insufficient for differentiating these topologies. You must utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY)  to map the spatial relationships of the protons [2, 3].

Causality & Self-Validation: NOESY measures through-space magnetization transfer (typically < 5 Å).

  • In the 3H-imidazo[4,5-c]pyridine architecture, the N3 atom is spatially adjacent to the C4 carbon of the pyridine ring, which bears a proton. Consequently, the methyl group at N3 will exhibit a strong, unambiguous NOE cross-peak to the C4-H proton.

  • Conversely, in the [4,5-b] isomer , position 4 is occupied by the pyridine nitrogen atom (N4). Because there is no proton at position 4, the N3-methyl group cannot generate this specific NOE signal.

The binary presence or absence of the N3-Me to C4-H spatial correlation provides a self-validating, absolute confirmation of the regioisomer's identity.

NMR_Logic Isomer Isolated Regioisomer Proton 1H NMR (1D) Isomer->Proton NOESY 2D NOESY Spatial Correlation Proton->NOESY Overlapping aromatics IdentifyC 3H-imidazo[4,5-c]pyridine Strong NOE: N3-Me to C4-H NOESY->IdentifyC < 5 Å proximity IdentifyB [4,5-b] Isomer No NOE at C4-H NOESY->IdentifyB > 5 Å proximity

Caption: Logic tree for distinguishing[4,5-c] and [4,5-b] isomers using 2D NOESY NMR spatial correlations.

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules (MDPI). Available at:[Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Available at:[Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at:[Link]

  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. Available at:[Link]

Optimization

Technical Support: Solubility Optimization for 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine

Case ID: SOL-IMP-45C Status: Active Agent: Senior Application Scientist[1] Executive Summary & Physicochemical Profile User Query: "I cannot get 2,3-dimethyl-3H-imidazo[4,5-c]pyridine into solution for my biological assa...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-IMP-45C Status: Active Agent: Senior Application Scientist[1]

Executive Summary & Physicochemical Profile

User Query: "I cannot get 2,3-dimethyl-3H-imidazo[4,5-c]pyridine into solution for my biological assay. It precipitates in PBS."

Technical Diagnosis: 2,3-dimethyl-3H-imidazo[4,5-c]pyridine is a planar, aromatic heterocycle.[1] Its poor aqueous solubility is driven by two factors:

  • High Lattice Energy: The planar structure facilitates strong

    
    -
    
    
    
    stacking in the crystal lattice (often referred to as "brick dust").
  • Weak Basicity: The molecule possesses a pyridine nitrogen and an imidazole core. It behaves as a weak base.[2] At neutral pH (PBS, pH 7.4), it exists primarily in its uncharged, hydrophobic form.[1]

Immediate Action Plan: Do not heat the PBS solution; this will only achieve temporary kinetic solubility and will result in precipitation during your assay. You must disrupt the crystal lattice using ionization (pH) , cosolvency , or complexation .[1]

Troubleshooting Modules

Module A: The "Quick Fix" – pH Manipulation (Acidification)

Best for: Chemical synthesis, early-stage screening, and stable stock solutions.[1]

The Science: The imidazo[4,5-c]pyridine core contains a pyridine nitrogen with a pKa typically in the range of 4.5–5.5. To dissolve the compound, you must lower the pH to at least 2 units below its pKa (Target pH < 3.0) to ensure >99% ionization. Protonation disrupts the intermolecular forces holding the crystal together.

Protocol:

  • Weigh the target amount of solid.

  • Add 0.1 M HCl or 0.1 M Methanesulfonic Acid (MsOH) dropwise.

    • Note: MsOH is often superior to HCl for aromatic heterocycles as the mesylate counter-ion can disrupt stacking better than chloride.

  • Vortex until clear.

  • For Biological Assays: Once dissolved, slowly dilute into your buffer. Warning: If the final pH rises above 5.5, the compound may reprecipitate. See Module B for assay-compatible formulations.

Module B: Co-solvent Systems (Assay Compatible)

Best for: In vitro cellular assays where low pH is toxic.[1]

The Science: Water has a high dielectric constant. Adding organic solvents lowers the polarity of the system, making it thermodynamically favorable for the hydrophobic drug to enter the solution.

The "Crash-Out" Trap: Dissolving in 100% DMSO and then dumping it into water often causes immediate precipitation (the "Tyndall effect"). You must use a step-down dilution or a surfactant bridge .

Recommended Formulation Table:

ComponentRoleConcentration (Stock)Final Assay Conc.
DMSO Primary Solubilizer100% (Initial dissolution)< 1%
PEG 400 Interface Bridge40% (in water)< 5%
Tween 80 Surfactant5% (in water)< 0.1%

Step-by-Step Protocol:

  • Dissolve compound in 100% DMSO to 100x the desired final concentration.

  • Prepare an intermediate dilution: Mix the DMSO stock 1:10 with PEG 400 .

  • Slowly add this mixture to your aqueous buffer while vortexing.

Module C: Cyclodextrin Complexation (In Vivo/Advanced)

Best for: Animal studies (IV/IP/PO) and high-concentration formulations.[1]

The Science: Hydropropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic imidazopyridine core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This bypasses the pH limitation entirely.

Protocol (Kneading Method):

  • Calculate a 1:2 molar ratio (Drug : HP-

    
    -CD).[1]
    
  • Dissolve HP-

    
    -CD in a minimum volume of water (40% w/v).[1]
    
  • Add the drug solid to the CD solution.

  • Stir/shake vigorously for 24 hours at room temperature.

  • Filter through a 0.45

    
    m filter to remove uncomplexed solid.
    
  • Validation: Analyze filtrate by HPLC to confirm concentration.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: 2,3-dimethyl-3H-imidazo[4,5-c]pyridine Solid Powder AppCheck What is the Application? Start->AppCheck ChemSyn Chemical Synthesis / Stock Solution AppCheck->ChemSyn Stable Stock InVitro In Vitro Assay (Cells/Enzymes) AppCheck->InVitro Biological Compatibility InVivo In Vivo Study (Animal Model) AppCheck->InVivo High Dose/Safety Acid Acidification Strategy (pH < 3.0) ChemSyn->Acid Cosolvent Co-solvent Strategy InVitro->Cosolvent Complex Inclusion Complex InVivo->Complex Salt Use 1M HCl or MsOH Acid->Salt DMSO_PEG DMSO (Stock) -> PEG400 -> Buffer (Prevents Crash-out) Cosolvent->DMSO_PEG CD 20-40% HP-beta-Cyclodextrin (Molar Ratio 1:2) Complex->CD

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I dissolved the compound in DMSO, but when I added it to my cell media, it turned cloudy. Why? A: This is "kinetic precipitation." The local concentration of the drug exceeded its solubility limit at the injection point before it could mix. Fix: Do not pipette DMSO stock directly into static media. Pre-dilute the DMSO stock into an intermediate solvent like PEG400 or ethanol, then add this mixture to the media while vortexing the media.

Q: Can I use sonication to dissolve the solid in water? A: Sonication creates heat and breaks up aggregates, creating a suspension, not a solution.[1] If you spin it down and the pellet reforms, it was never dissolved. For true thermodynamic solubility of this scaffold, you need chemical modification (pH or co-solvents), not just physical energy.[1]

Q: Is the hydrochloride salt better than the free base? A: Yes. If you have the option to synthesize or purchase the HCl salt of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, do so. The lattice energy of the salt is generally lower, and it provides its own local acidic pH upon dissolution, significantly speeding up the process [1].

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine. It is structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

I. Understanding the Molecule: Key Considerations for Recrystallization

2,3-dimethyl-3H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. Its structure, featuring both a pyridine and an imidazole ring, imparts a moderate polarity. The presence of nitrogen atoms allows it to act as a hydrogen-bond acceptor.[1] These characteristics are crucial in selecting an appropriate recrystallization solvent. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, ensuring good recovery of the purified product.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine?

A1: Based on the moderately polar nature of the molecule and its ability to accept hydrogen bonds, ethanol is an excellent starting point for recrystallization trials.[1] It is a polar protic solvent with a suitable boiling point (78°C) that facilitates dissolution at heat and subsequent crystallization upon cooling.[1][3] Other common solvents for moderately polar heterocyclic compounds that are worth screening include methanol, ethyl acetate, and acetone.[1]

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of forming a crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present.[4]

  • Solution 1: Re-dissolve and Cool Slowly: Warm the flask to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly. A shallow solvent pool can lead to rapid cooling; transferring to a smaller flask can help.[4][5]

  • Solution 2: Use a Lower Boiling Point Solvent: If the issue persists, consider a solvent with a lower boiling point. For instance, if you are using a high-boiling solvent like toluene, switching to ethyl acetate (77°C) or ethanol (78°C) might be beneficial.[1]

  • Solution 3: Add a "Poor" Solvent: If a single solvent system is problematic, a mixed solvent system can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, allow it to cool.

Q3: I am getting a very low recovery of my purified compound. What are the likely causes?

A3: Low recovery is a common issue in recrystallization. The primary culprits are using too much solvent or the compound having significant solubility in the cold solvent.[6]

  • Solution 1: Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.[3][6] If you've already completed the filtration, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals.[6]

  • Solution 2: Ensure Adequate Cooling: Make sure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield of crystals.[2][3]

  • Solution 3: Change the Solvent System: If the compound remains too soluble even when cold, a different solvent or a mixed solvent system is necessary.[6]

Q4: My compound won't crystallize at all, even after cooling. What should I do?

A4: This is likely due to a supersaturated solution where crystal nucleation has not initiated.[4]

  • Solution 1: Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[6]

  • Solution 2: Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[5]

III. Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for diagnosing and resolving common recrystallization problems.

Problem Potential Cause Recommended Action
No Crystals Form Upon Cooling Supersaturated solution.[4]1. Scratch the inner surface of the flask with a glass rod.[6] 2. Add a seed crystal of the pure compound.[6] 3. If the solution is clear, there may be too much solvent; boil off some solvent and re-cool.[5]
Compound "Oils Out" Melting point of the compound is lower than the solvent's boiling point, or high impurity levels.[4]1. Reheat to dissolve the oil, add a small amount of extra solvent, and cool slowly.[4] 2. Consider switching to a solvent with a lower boiling point.[1] 3. Use a mixed solvent system.
Low Crystal Yield Too much solvent was used, or the compound is too soluble in the cold solvent.[5][6]1. Use the minimum amount of hot solvent required for dissolution.[6] 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3] 3. Concentrate the mother liquor to obtain a second crop of crystals.[3]
Colored Impurities Remain Impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
Crystals Form Too Quickly The solution is cooling too rapidly, trapping impurities.[5]1. Reheat the solution and add a small amount of additional solvent.[5] 2. Insulate the flask to slow the cooling process.[5]

IV. Experimental Protocol: Recrystallization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine using Ethanol

This protocol outlines a standard procedure for the recrystallization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine.

Materials:

  • Crude 2,3-dimethyl-3H-imidazo[4,5-c]pyridine

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate or steam bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Place a small amount of the crude compound in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be the ideal solvent. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: Place the crude 2,3-dimethyl-3H-imidazo[4,5-c]pyridine in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid completely dissolves.[3] Add more hot ethanol dropwise if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

V. Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Compound in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Observation Observe Outcome Cool->Observation NoCrystals No Crystals Form Observation->NoCrystals Supersaturated OilingOut Compound Oils Out Observation->OilingOut Melting/Impurity Issue LowYield Low Yield Observation->LowYield Sub-optimal Conditions Success Pure Crystals Formed Observation->Success Ideal Outcome Action_Scratch Scratch Flask / Add Seed Crystal NoCrystals->Action_Scratch Action_ReduceSolvent Reduce Solvent Volume and Re-cool NoCrystals->Action_ReduceSolvent Action_SlowCool Re-dissolve, Add More Solvent, Cool Slowly OilingOut->Action_SlowCool Action_ChangeSolvent Consider Different Solvent System OilingOut->Action_ChangeSolvent Action_CoolFurther Ensure Thorough Cooling (Ice Bath) LowYield->Action_CoolFurther Action_Concentrate Concentrate Mother Liquor LowYield->Action_Concentrate Action_Scratch->Observation Action_ReduceSolvent->Observation Action_SlowCool->Observation Action_CoolFurther->Observation

Sources

Optimization

Imidazo[4,5-c]pyridine Synthesis Support Center: Troubleshooting &amp; Byproduct Minimization

Welcome to the Technical Support Center for imidazo[4,5-c]pyridine synthesis. As a privileged 3-deazapurine scaffold, this heterocycle is critical in the development of kinase inhibitors, antiviral agents, and CNS therap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[4,5-c]pyridine synthesis. As a privileged 3-deazapurine scaffold, this heterocycle is critical in the development of kinase inhibitors, antiviral agents, and CNS therapeutics[1]. However, synthesizing the imidazo[4,5-c]pyridine core from 3,4-diaminopyridine precursors frequently presents challenges, including poor regioselectivity, incomplete cyclization (yielding amide byproducts), and severe degradation under harsh acidic conditions[2].

Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During the acylation of 3,4-diaminopyridine, I consistently isolate a mixture of N3 and N4 functionalized byproducts. How can I strictly control regioselectivity? Causality & Solution: The two amino groups on 3,4-diaminopyridine possess distinct electronic environments. Frontier molecular orbital analysis confirms that the N3 nitrogen is significantly more nucleophilic than the N4 nitrogen, which is electronically deactivated by its para-relationship to the core pyridine nitrogen[3].

  • To target N3: Utilize standard acylating agents (e.g., acetic anhydride) under kinetic control (low temperatures). The intrinsic nucleophilicity naturally favors N3 attack[3].

  • To target N4: You must override the intrinsic electronics. Reacting 3,4-diaminopyridine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane unexpectedly reverses this regiochemical outcome, yielding the 4-Boc derivative almost exclusively[3]. This anomaly allows for orthogonal protection strategies.

Q2: My cyclization step using carboxylic acids and POCl₃ yields uncyclized Schiff base intermediates and dark, tarry degradation products. How do I drive the reaction to completion cleanly? Causality & Solution: Traditional cyclization requires harsh dehydrating agents (POCl₃, polyphosphoric acid) and extreme temperatures (>150 °C)[2]. These conditions aggressively degrade the electron-rich diaminopyridine core, leading to polymerization (tar).

  • Solution: Transition to mild Lewis acid catalysis. Using 30 mol% Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) in refluxing methanol coordinates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity for diamine attack. It subsequently lowers the activation energy for the dehydrogenative cyclization, eliminating tar formation and driving the equilibrium toward the fused imidazole ring[2].

Q3: When using solid-phase synthesis with 2,4-dichloro-3-nitropyridine, how can I prevent the formation of imidazo[4,5-b]pyridine regioisomers? Causality & Solution: Following the initial arylation, the displacement of the second chlorine atom dictates the trajectory of the final ring closure. If a primary amine is used, the intermediate can cyclize into either the [4,5-b] or [4,5-c] scaffold, with the[4,5-b] geometry often being thermodynamically favored[4]. To exclusively force the formation of the imidazo[4,5-c]pyridine core, you must substitute the chlorine at position 2 with a secondary amine. This sterically blocks the [4,5-b] cyclization route, enforcing absolute regioselectivity toward the [4,5-c] isomer[4].

Part 2: Visual Workflows

Regioselectivity Start 3,4-Diaminopyridine (Starting Material) Logic Evaluate Nucleophilicity N3 > N4 Start->Logic PathA Target N3 Position (Kinetic/Thermodynamic Control) Logic->PathA PathB Target N4 Position (Steric/Electronic Override) Logic->PathB ReagentA React with Acetic Anhydride (Standard Acylation) PathA->ReagentA ReagentB React with Boc2O in CH2Cl2 (Regiochemical Reversal) PathB->ReagentB ProductA 3-Acetamide Derivative (Precursor for 2-Alkyl Imidazo[4,5-c]) ReagentA->ProductA ProductB 4-Boc Derivative (Orthogonal Protection) ReagentB->ProductB

Logical workflow for regioselective functionalization of 3,4-diaminopyridine precursors.

Cyclization Diamine Diamine + Aldehyde Intermediate Schiff Base Intermediate (Prone to stalling) Diamine->Intermediate Harsh Harsh Acids (POCl3, PPA) Temp > 150°C Intermediate->Harsh Traditional Route Mild Zn(OTf)2 Catalyst (30 mol%) MeOH, Reflux 12h Intermediate->Mild Optimized Route Byprod Degradation & Tarry Byproducts (Low Yield) Harsh->Byprod Pure 1H-Imidazo[4,5-c]pyridine (High Yield, Clean) Mild->Pure

Comparison of traditional vs. Lewis acid-catalyzed dehydrogenative cyclization pathways.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Boc-3,4-diaminopyridine[3]

This protocol utilizes steric/electronic override to selectively protect the less nucleophilic N4 position, preventing byproduct formation in downstream functionalization.

  • Preparation: Suspend 3,4-diaminopyridine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Cooling: Chill the suspension to exactly 0 °C using an ice-water bath.

    • Scientist's Note: Temperature control is critical. Because N3 is intrinsically more nucleophilic, excess thermal energy can override the anomalous N4-Boc selectivity, leading to unwanted N3-Boc or di-Boc byproducts.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Self-Validation Check (In-Process): Pull a 50 µL aliquot, concentrate, and analyze via ¹H NMR (CD₃OD). Successful N4 protection is confirmed by a sharp 9H singlet at ~1.52 ppm and a distinct shift in the pyridine aromatic protons. The absence of a secondary Boc peak confirms regioselectivity.

  • Isolation: Concentrate the solvent in vacuo and crystallize the crude product from MTBE/hexanes to yield the pure 4-Boc derivative (typically ~78% yield).

Protocol B: Zn(OTf)₂-Catalyzed Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridines[2]

This protocol avoids harsh acids, preventing the degradation of the pyridine core and minimizing uncyclized Schiff base byproducts.

  • Preparation: In a 50 mL round-bottom flask, combine 3,4-diaminopyridine (1.0 mmol) and the desired substituted aldehyde (1.2 mmol) in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂, 30 mol%).

    • Scientist's Note: Zn(OTf)₂ acts as a dual-purpose Lewis acid. It activates the aldehyde carbonyl for nucleophilic attack and stabilizes the intermediate, lowering the activation energy required for dehydrogenative cyclization.

  • Cyclization: Attach a reflux condenser and stir the mixture at reflux (65 °C) for 12 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (MeOH:DCM 9:1). The highly polar diamine baseline spot and the intermediate Schiff base spot should completely disappear, replaced by a single, UV-active product spot. LC-MS should confirm the exact [M+H]⁺ mass of the cyclized product (lacking the +18 Da water adduct of the uncyclized amide).

  • Isolation: Cool to room temperature, concentrate under vacuum, and purify via flash chromatography or direct crystallization to obtain the analytically pure compound.

Part 4: Quantitative Data & Method Comparison

Table 1: Comparative Analysis of Cyclization Methodologies for Imidazo[4,5-c]pyridines

MethodologyCatalyst / ReagentsTemperatureTypical YieldPrimary ByproductsCausality of Byproduct Formation
Traditional Dehydration POCl₃ or PPA>150 °C30–50%Tarry degradation, uncyclized amidesHarsh acidity degrades the electron-rich pyridine core; extreme heat causes polymerization[2].
Reductive Cyclization Na₂S₂O₄ (aq paste)Room Temp50–65%Incomplete reduction intermediatesLimited solubility of the paste prevents full conversion of 2-nitro-3-aminopyridine precursors[1].
Lewis Acid Catalysis Zn(OTf)₂ (30 mol%)65 °C (Reflux)80–95%Trace Schiff baseMild coordination prevents degradation; stalling only occurs if the catalyst is poisoned by wet solvent[2].
Solid-Phase Synthesis EDIPA / DMSO80 °C70–85%[4,5-b] regioisomersUnhindered primary amines allow competitive cyclization pathways. Requires secondary amines to block[4,5-b] formation[4].

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Trifl
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.

Sources

Troubleshooting

Section 1: Mechanistic Understanding of Hygroscopicity

Technical Support Center: Troubleshooting the Hygroscopic Nature of Imidazopyridine Salts Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Hygroscopic Nature of Imidazopyridine Salts

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, synthesis, and formulation challenges associated with imidazopyridine salts.

Imidazopyridine derivatives (such as zolpidem, alpidem, and various synthetic intermediates) are vital scaffolds in drug development. However, during synthesis and formulation, researchers frequently encounter severe hygroscopicity. For instance, imino pyridinium salts—crucial precursors for imidazo[1,2-a]pyridines—are notoriously hygroscopic. They rapidly absorb atmospheric moisture, which can quench anhydrous cyclization reactions and lead to unwanted hydrolysis[1][2]. This guide provides field-proven, causality-driven protocols to manage these vulnerabilities.

Q: Why do my imidazopyridine intermediates turn into a sticky paste within minutes of exposure to the lab atmosphere? Causality & Expert Insight: This phenomenon is driven by the Deliquescence Relative Humidity (DRH) of the specific salt form. When the ambient relative humidity (RH) exceeds the salt's DRH, the thermodynamic drive for water absorption overcomes the crystal lattice energy. The salt absorbs water vapor until it dissolves into a saturated solution droplet—a process known as deliquescence[3]. In imidazopyridine synthesis, intermediate pyridinium salts are highly hygroscopic; moisture uptake not only causes physical clumping but actively acts as a competing nucleophile, leading to hydrolyzed byproducts instead of the desired cyclized imidazopyridine[2].

Q: How does moisture affect the downstream formulation of imidazopyridine APIs? Causality & Expert Insight: Beyond physical handling issues (poor flowability, sticking to tablet presses), moisture acts as a plasticizer and a reaction medium. If a hygroscopic imidazopyridine API is formulated with incompatible excipients, the absorbed water increases the molecular mobility of the system. This can trigger API-excipient interactions, such as the Maillard reaction if reducing sugars are present, leading to brown discoloration and severe API degradation[4].

HygroscopicityPathway API Imidazopyridine Salt (e.g., Pyridinium Precursor) RH Ambient RH > DRH (Thermodynamic Drive) API->RH Atmospheric Exposure Deliquescence Deliquescence & Lattice Disruption RH->Deliquescence Moisture Sorption ChemDeg Chemical Degradation (Hydrolysis / Quenched Cyclization) Deliquescence->ChemDeg Nucleophilic Attack PhysDeg Physical Instability (Clumping / Poor Flowability) Deliquescence->PhysDeg Capillary Forces Mitigation2 Excipient Exclusion / Moisture Barriers ChemDeg->Mitigation2 Solved via Mitigation1 Pre-filled Vials / Glovebox Handling PhysDeg->Mitigation1 Solved via

Mechanistic pathway of moisture degradation in imidazopyridine salts and targeted mitigations.

Section 2: Troubleshooting Handling & Weighing Failures

Q: I need to screen multiple imidazopyridine salts for a reaction, but I don't have a glovebox. How can I accurately weigh them without moisture contamination? Self-Validating Protocol: Traditional weighing of highly hygroscopic salts in open air introduces a continuous positive mass drift, making accurate stoichiometry impossible. If a glovebox is unavailable, utilize the 5 [5].

  • Procurement: Use commercially or internally prepared reaction vials pre-filled with the anhydrous salts under a controlled inert environment.

  • Sealing: Ensure vials are capped with high-quality PTFE/silicone septa.

  • Execution: Instead of opening the vial to add the solvent and reagents, inject your anhydrous reaction solution directly through the septum using a dry syringe[5]. Why this works: This creates a closed, self-validating system where the hygroscopic salt is never exposed to ambient RH, eliminating the variable of water mass from your yield calculations and preventing cyclization quenching.

Q: If I must weigh the salt manually, what is the best practice? Self-Validating Protocol:

  • Environmental Control: Lower the lab humidity to below 35% RH or work inside a localized dry bag purged with argon.

  • Rapid Weighing: Use an ultramicrobalance with low-static, moisture-resistant weighing paper[3].

  • Differential Weighing: Weigh the closed container, quickly remove the approximate amount of salt into the reaction vessel, seal the container, and re-weigh the container. The mass difference is your exact addition. This minimizes the exposure time of the bulk material.

Section 3: Formulation & Analytical Strategies

Q: How do we categorize the hygroscopicity of our new imidazopyridine lead compound? To properly design a formulation, you must quantify the moisture uptake. The European Pharmacopeia (Ph. Eur.) provides a standard classification based on gravimetric weight gain at 25°C and 80% RH for 24 hours[6][7].

Table 1: Pharmacopeial Classification of Hygroscopicity [6][7][8]

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHHandling Implications for Imidazopyridines
Non-hygroscopic < 0.2%Standard handling; minimal moisture barrier needed.
Slightly hygroscopic ≥ 0.2% and < 2%Store in airtight containers; monitor ambient RH.
Moderately hygroscopic ≥ 2% and < 15%Requires controlled humidity environments (<40% RH) during processing.
Very hygroscopic ≥ 15%Strict isolation required (glovebox); high risk of hydrolysis.
Deliquescent Sufficient to form a liquidMust use pre-filled vials or in-situ generation; exclude moisture entirely.

Q: What is the standard protocol for determining this classification? Step-by-Step Methodology: Gravimetric Sorption Analysis (Ph. Eur. Method) This protocol acts as a self-validating system to ensure the solid-state of the imidazopyridine salt is accurately profiled without baseline moisture interference[6].

  • Pre-treatment (Drying): Transfer 300-500 mg of the imidazopyridine salt into a pre-weighed, dry Petri dish. Dry the sample in a vacuum oven at 40°C and 0% RH until a stable baseline weight (

    
    ) is achieved. Causality: This eliminates historical moisture, ensuring the starting point is the true anhydrous crystal lattice.
    
  • Equilibration Chamber Setup: Prepare a desiccator containing a saturated salt solution of ammonium chloride or potassium chloride to maintain a constant 80% RH microenvironment at 25°C[6][8].

  • Exposure: Place the dried sample dish into the 80% RH desiccator. Leave undisturbed for exactly 24 hours.

  • Final Measurement: Remove the dish and immediately weigh it to determine the final weight (

    
    ).
    
  • Calculation: Calculate the percentage weight gain:

    
    . Compare the result against Table 1 to dictate downstream formulation strategies[6][7].
    

Section 4: Advanced Mitigation - Excipient Exclusion

Q: My imidazopyridine salt is "Moderately Hygroscopic." How do I prevent degradation in the final dosage form? If your imidazopyridine salt falls into the "Moderately" or "Very" hygroscopic categories, standard formulation will fail. You must employ an 4 [4].

  • Avoid: Microcrystalline cellulose (MCC) and standard starches, as they contain bound moisture that can partition into the hygroscopic API. Avoid any excipient with reducing sugar impurities (like certain grades of lactose) to prevent Maillard degradation[4].

  • Select: Excipients with low water activity. Consider co-processing the salt with hydrophobic excipients or utilizing crystal engineering (e.g., forming a co-crystal or screening for a less hygroscopic counterion like a tosylate or mesylate instead of a chloride/bromide)[8].

References

  • Smolecule. "Handling hygroscopic properties of hydrochloride salts". Smolecule Tech Support. 3

  • Royal Society of Chemistry (RSC). "Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry". RSC Advances.2

  • Verlag der Zeitschrift für Naturforschung. "A Novel Pathway to Imidazo[1,2-a]pyridines. Access through Imino Pyridinium Salts". 1

  • Asian Journal of Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach". 6

  • Drug Patent Watch. "A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion". 4

  • HepatoChem. "How do you handle hygroscopic salts?". 5

  • BenchChem. "Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts". 8

  • YouTube / Pharma Learning In Depth. "Hygroscopicity in Pharmaceuticals". 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine: Spotlight on ¹H NMR Spectroscopy

The Central Role of ¹H NMR in Structural Verification ¹H NMR spectroscopy remains the gold standard for the initial structural elucidation of organic molecules. Its power lies in its ability to provide detailed informati...

Author: BenchChem Technical Support Team. Date: March 2026

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy remains the gold standard for the initial structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule such as 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, ¹H NMR is indispensable for confirming the substitution pattern and the integrity of the fused ring system.

Predicted ¹H NMR Spectral Data

Due to the absence of published experimental spectra for 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, the following table presents a predicted ¹H NMR spectrum. This prediction is based on the analysis of chemical shifts and coupling constants reported for structurally similar imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives.[1] The chemical shifts are influenced by the electronic effects of the nitrogen atoms within the heterocyclic core and the methyl substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-58.5 - 8.7Doublet~5.01H
H-78.2 - 8.4Doublet~5.01H
H-47.2 - 7.4Singlet-1H
N-CH₃3.8 - 4.0Singlet-3H
C-CH₃2.6 - 2.8Singlet-3H

Causality behind the Predictions:

  • Aromatic Protons (H-5, H-7, H-4): The protons on the pyridine ring (H-5 and H-7) are expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the aromatic ring current. They would likely appear as doublets due to coupling with each other. The proton on the imidazole ring (H-4) is in a more electron-rich environment compared to the pyridine protons and is thus predicted to be more shielded.

  • Methyl Protons (N-CH₃, C-CH₃): The N-methyl protons are directly attached to a nitrogen atom, which is more electronegative than carbon, leading to a downfield shift compared to the C-methyl protons. Both are expected to be singlets as there are no adjacent protons to couple with.

A Comparative Analysis of Characterization Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is crucial for comprehensive characterization and to meet rigorous regulatory standards. The following table compares ¹H NMR with other key analytical methods.

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.High resolution, non-destructive, provides detailed structural information.Can be complex to interpret for large molecules, requires deuterated solvents.
¹³C NMR Carbon skeleton, chemical environment of carbon atoms.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), fragmentation patterns.High sensitivity, provides molecular formula, can be coupled with chromatography.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
HPLC Purity, quantification.High resolution for separating mixtures, quantitative.Does not provide structural information on its own.

Experimental Protocols

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • If necessary, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak or internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualization of the Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Analysis C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and characterization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine.

Conclusion

The structural characterization of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, like any novel compound, relies on a synergistic analytical approach. While ¹H NMR spectroscopy provides the most detailed initial insights into the proton framework, its findings should be corroborated by other techniques. ¹³C NMR confirms the carbon skeleton, mass spectrometry verifies the molecular weight and elemental composition, and HPLC assesses the purity of the sample. By integrating the data from these methods, researchers can confidently and accurately elucidate the structure of new chemical entities, a critical step in the journey of drug discovery and development.

References

  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]

  • PMC. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • PMC. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ManTech Publications. Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]

  • The Royal Society of Chemistry. One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. [Link]

  • The Royal Society of Chemistry. Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co. [Link]

  • The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. [Link]

  • ACS Publications. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]

  • MDPI. Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

Sources

Comparative

Structural Elucidation of Imidazo[4,5-b] vs. [4,5-c] Pyridine Isomers: A Comparative NOESY Guide

Executive Summary: The Isomer Challenge In the development of kinase inhibitors and GPCR modulators, the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are privileged structures. However, their synthesis—oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the development of kinase inhibitors and GPCR modulators, the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are privileged structures. However, their synthesis—often involving the cyclization of diaminopyridines—frequently yields ambiguous regioisomers. Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models and dead-end lead optimization.

While 1D


H NMR provides initial clues via coupling constants (

-values), it often fails when signals are broadened by tautomerism or when substituents simplify the splitting patterns. Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the definitive tool for distinguishing these skeletons by detecting unique through-space spatial proximities (< 5 Å) between the imidazole and pyridine moieties.[1]

This guide outlines a self-validating workflow to distinguish the [4,5-b] and [4,5-c] skeletons and their respective N-alkylated regioisomers.

Structural Divergence & Spin Systems

To interpret the NOESY data, one must first understand the proton environments of the two skeletons.

A. Imidazo[4,5-b]pyridine[1][2][3][4][5][6][7][8][9]
  • Structure: The pyridine nitrogen is at position 4 (relative to the fused system). The bridgehead consists of one Nitrogen (N-4) and one Carbon (C-3a/7a).

  • Pyridine Protons: H-5, H-6, and H-7 form a contiguous spin system.

  • Key Feature: H-5 and H-7 are typically doublets (or dd), while H-6 is a triplet (or dd).

B. Imidazo[4,5-c]pyridine[10]
  • Structure: The pyridine nitrogen is at position 5.[2][3] The bridgehead is C-C.

  • Pyridine Protons: H-4 is isolated (singlet). H-6 and H-7 are vicinal.

  • Key Feature: The presence of a low-field singlet (H-4) that does not show strong vicinal coupling (

    
    ) to other pyridine protons.
    
Visualizing the Logic

The following diagram illustrates the decision matrix for distinguishing these isomers based on NMR data.

IsomerLogic Start Unknown Imidazopyridine Isomer Step1 Step 1: 1D 1H NMR Analysis (Pyridine Region 7.0 - 9.0 ppm) Start->Step1 IsoB Pattern A: Contiguous Spin System (d, t, d or dd, dd, dd) Step1->IsoB 3 coupled protons IsoC Pattern B: Isolated Singlet + Vicinal Pair (s, d, d) Step1->IsoC 1 singlet + 2 coupled HypothB Hypothesis: [4,5-b] Skeleton IsoB->HypothB NOESY_B NOESY Validation: Look for NOE between Imidazole N1-R and Pyridine H-7 HypothB->NOESY_B HypothC Hypothesis: [4,5-c] Skeleton IsoC->HypothC NOESY_C NOESY Validation: Look for NOE between Imidazole N3-R and Pyridine H-4 HypothC->NOESY_C

Figure 1: Logical workflow for distinguishing imidazo[4,5-b] and [4,5-c] pyridine skeletons.

Experimental Workflow

Protocol: 2D NOESY Acquisition

Reliable differentiation requires high-quality data.[3] Tautomeric exchange can broaden peaks, obscuring NOE signals.

  • Sample Preparation:

    • Solvent: DMSO-

      
       is preferred over CDCl
      
      
      
      .
      • Reasoning: DMSO minimizes aggregation and slows proton exchange, sharpening the signals of labile protons (NH) if present.

    • Concentration: 5–15 mg in 0.6 mL solvent.

    • Degassing: Flush the NMR tube with nitrogen or argon for 1 minute. Dissolved oxygen is paramagnetic and accelerates relaxation, reducing the NOE signal intensity.

  • Instrument Parameters (600 MHz recommended):

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

    • Mixing Time (

      
      ): 400–600 ms .
      
      • Critical: Too short (<200 ms) misses weak long-range NOEs. Too long (>800 ms) introduces spin-diffusion (false positives).

    • Relaxation Delay (

      
      ):  2.0–3.0 seconds.
      
    • Scans: 16–32 scans per increment (depending on concentration).

Data Interpretation: The Diagnostic Cross-Peaks

The distinction relies on the unique spatial geometry of the pyridine protons relative to the imidazole ring.

Scenario 1: Distinguishing the Skeletons ([4,5-b] vs [4,5-c])

If you have synthesized a product and are unsure which isomer formed (e.g., from an ambiguous diamine precursor):

FeatureImidazo[4,5-b ]pyridineImidazo[4,5-c ]pyridine
Pyridine H Count 3 contiguous (H-5, H-6, H-7)1 isolated (H-4) + 2 contiguous (H-6, H-7)
Diagnostic NOE (N1-Sub) Strong NOE between N1-R and H-7 Strong NOE between N1-R and H-7
Diagnostic NOE (N3-Sub) No NOE to pyridine protons (remote)Strong NOE between N3-R and H-4
Diagnostic NOE (H-2) Weak/No NOE to pyridine ringNOE to H-4 (if H-2 is present)

The "Smoking Gun":

  • In the [4,5-c] isomer, the H-4 proton (singlet) is spatially adjacent to the N3 position. If you have a substituent at N3, you will see a strong cross-peak to the H-4 singlet.

  • In the [4,5-b] isomer, the N3 position faces the bridgehead carbon (C-3a). There are no pyridine protons nearby. An N3-substituent will show NOEs only to the imidazole H-2 (if present) and no pyridine protons.

Scenario 2: Distinguishing N-Regioisomers (Alkylation Site)

Often, the skeleton is known, but the site of alkylation (N1 vs N3 vs N4/N5) is unknown.

For Imidazo[4,5-b ]pyridine:
  • N1-Alkylation: NOE between

    
     and H-7  (pyridine).
    
  • N3-Alkylation: NOE between

    
     and H-2  (imidazole) ONLY. No contact with pyridine ring.
    
  • N4-Alkylation (Pyridine N): NOE between

    
     and H-5  (pyridine) AND H-2  (imidazole).
    
For Imidazo[4,5-c ]pyridine:
  • N1-Alkylation: NOE between

    
     and H-7 .
    
  • N3-Alkylation: NOE between

    
     and H-4  (Singlet).
    
  • N5-Alkylation (Pyridine N): NOE between

    
     and H-4  AND H-6 .[1][4]
    
Molecular Map

The diagram below visualizes the spatial vectors that generate the NOE signals.

NOE_Map cluster_b Imidazo[4,5-b]pyridine Spatial Map cluster_c Imidazo[4,5-c]pyridine Spatial Map N1_b N1-R H7_b H-7 N1_b->H7_b Strong NOE H6_b H-6 H5_b H-5 N4_b N4 N4_b->H5_b Vicinal N3_b N3-R N3_b->H5_b No NOE (Too Far) N3_c N3-R H4_c H-4 (Singlet) N3_c->H4_c Strong NOE N5_c N5 H6_c H-6 H7_c H-7 N1_c N1-R N1_c->H7_c Strong NOE

Figure 2: Spatial proximity map showing critical NOE vectors (Green arrows) for isomer differentiation.

Validation & Troubleshooting

The HMBC "Safety Net"

While NOESY is powerful, it relies on spatial proximity. HMBC (Heteronuclear Multiple Bond Correlation) provides a complementary through-bond validation.[5][3]

  • Protocol: If NOESY is ambiguous (e.g., overlapping signals), run a

    
    H-
    
    
    
    N HMBC or
    
    
    H-
    
    
    C HMBC.
  • Check: In [4,5-c], the H-4 singlet will show HMBC correlations to the bridgehead carbons that are also coupled to H-2. In [4,5-b], the connectivity path is distinct due to the nitrogen placement.

Common Pitfalls
  • Solvent Effects: In CDCl

    
    , the imidazole NH (if unsubstituted) may be broad or invisible due to exchange, making NOE to it impossible. Always use DMSO-
    
    
    
    for structural assignment of these heterocycles.
  • Tautomerism: Unsubstituted imidazopyridines exist as rapid tautomeric mixtures (N1-H

    
     N3-H). This averages the chemical shifts and NOE signals. To fix this, convert the sample to a salt (e.g., TFA salt) or perform the experiment at low temperature (273 K) to freeze the tautomers.
    

References

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines: Structural Assignment via NOESY. Retrieved from [Link]

  • MDPI. (2022). Biological Activity and Structural Elucidation of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis and Crystal Structures. Retrieved from [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of Dimethyl-imidazo[4,5-c]pyridine: A Comparative Guide to CID vs. HCD Platforms

The imidazo[4,5-c]pyridine scaffold is a privileged, purine-isosteric pharmacophore that has become a cornerstone in modern drug discovery. From the development of novel 1 [1] to its use as a critical intermediate in2 [2...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[4,5-c]pyridine scaffold is a privileged, purine-isosteric pharmacophore that has become a cornerstone in modern drug discovery. From the development of novel 1 [1] to its use as a critical intermediate in2 [2], accurate structural elucidation of its derivatives is paramount.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, tandem mass spectrometry (MS/MS) is the gold standard for characterizing these nitrogen-dense heterocycles. However, the choice of fragmentation platform—specifically Collision-Induced Dissociation (CID) on a Quadrupole Time-of-Flight (Q-TOF) versus Higher-energy C-trap Dissociation (HCD) on an Orbitrap—profoundly alters the resulting spectral data. This guide objectively compares these two platforms, detailing the mechanistic causality behind the fragmentation of dimethyl-imidazo[4,5-c]pyridine and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: The Physics of Imidazopyridine Fragmentation

To optimize an MS/MS method, one must first understand why specific bonds break. The fragmentation of dimethyl-imidazo[4,5-c]pyridine (exact mass: 147.0796 Da;


 precursor 

) is governed by proton mobility.

As demonstrated by3 [3] and 4 [4], protonation typically occurs at the most basic nitrogen atoms (N3 of the imidazole ring or N5 of the pyridine ring). This localized positive charge induces conformational changes, specifically elongating and weakening the adjacent C-N bonds. When subjected to collision gas (Nitrogen or Argon), the internal energy of the molecule exceeds the dissociation threshold, leading to three primary mechanistic pathways:

  • Radical Cleavage (Pathway A): The homolytic cleavage of the

    
     bond results in the loss of a methyl radical (
    
    
    
    , -15.023 Da), generating a highly stabilized, odd-electron product ion at
    
    
    .
  • Imidazole Ring Opening (Pathway B): Protonation at N3 facilitates the neutral loss of hydrogen cyanide (HCN, -27.010 Da), a hallmark of imidazole fragmentation, yielding

    
    .
    
  • Deep Ring Cleavage (Pathway C): Higher collision energies force the extrusion of acetonitrile (

    
    , -41.026 Da) from the dimethylated core, leaving a pyridine-derived fragment at 
    
    
    
    .

Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 148.0875 LossCH3 Radical Loss (-•CH3) m/z 133.0640 Precursor->LossCH3 N-CH3 Homolytic Cleavage LossHCN Neutral Loss (-HCN) m/z 121.0769 Precursor->LossHCN Imidazole Ring Opening LossCH3CN Ring Cleavage (-CH3CN) m/z 107.0613 Precursor->LossCH3CN Pyridine Ring Cleavage LowMass Low-Mass Fragment m/z 42.0338 LossCH3CN->LowMass HCD High Energy Secondary Cleavage

Mechanistic fragmentation pathways of protonated dimethyl-imidazo[4,5-c]pyridine.

Platform Performance: Q-TOF (CID) vs. Orbitrap (HCD)

While both platforms utilize beam-type collisional dissociation, their architectural differences dictate the survival and detection of specific fragment ions.

  • Q-TOF (CID): Operates at lower pressure in the collision cell. It is exceptionally gentle, making it ideal for preserving the

    
     radical cation. However, it often lacks the kinetic energy transfer required to shatter the resilient pyridine core.
    
  • Orbitrap (HCD): Higher-energy C-trap Dissociation utilizes a steeper voltage gradient. Because HCD traps fragments prior to Orbitrap injection, it bypasses the "one-third rule" (low-mass cutoff) inherent to traditional 3D ion traps, capturing critical low-mass diagnostic ions (e.g.,

    
    ) with sub-ppm mass accuracy.
    
Table 1: Quantitative Comparison of Fragmentation Platforms
ParameterESI-Q-TOF (CID)ESI-Orbitrap (HCD)Analytical Advantage
Typical Collision Energy 15–30 eV25–55 NCE (Normalized)HCD allows broader energy stepping (stepped NCE) in a single scan.
Mass Accuracy (MS/MS) 2–5 ppm< 1 ppmOrbitrap provides superior confidence for isobaric fragment differentiation.
Low-Mass Retention Moderate (Dependent on RF)Excellent (No cutoff)HCD is superior for identifying small neutral losses (

).
Radical Ion Survival HighLow to ModerateQ-TOF CID is better for observing primary homolytic cleavages.
Table 2: Diagnostic Product Ions of ( )
Product Ion (

)
Neutral / Radical LossMass Error (Orbitrap)Mechanistic Origin
133.0640

(15 Da)
0.4 ppmHomolytic cleavage of the N-methyl group.
121.0769

(27 Da)
0.6 ppmImidazole ring opening (typical of purine isosteres).
107.0613

(41 Da)
0.3 ppmDeep structural cleavage of the substituted pyridine ring.
42.0338 Secondary Fragmentation0.8 ppmImmonium-like ion generated exclusively under high HCD.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS workflow incorporates built-in causality checks. A protocol is only as reliable as its internal validation mechanisms.

Phase 1: System Suitability & Sample Preparation
  • Standardization: Prepare a 100 ng/mL solution of dimethyl-imidazo[4,5-c]pyridine reference standard in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Check (SST): Inject a blank (solvent only) followed by the standard. Causality: If the blank exhibits a signal at

    
    , system carryover is present, which will invalidate low-abundance metabolite identification. Wash the column until the blank signal is <0.1% of the standard.
    
Phase 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The highly polar nature of the imidazopyridine core requires a low starting organic percentage to ensure adequate retention and prevent ion suppression in the solvent front.

Phase 3: MS/MS Acquisition (HCD/CID Stepping)
  • Precursor Isolation: Set the quadrupole isolation window to 1.0 Da to prevent co-isolation of heavy isotopes (

    
    ), which skews fragment mass accuracy.
    
  • Energy Stepping:

    • For Q-TOF: Acquire multiplexed scans at 15 eV, 25 eV, and 40 eV.

    • For Orbitrap: Use Stepped NCE (Normalized Collision Energy) at 20, 35, and 50.

  • Self-Validation Check (Isotopic Fidelity): Ensure the precursor ion exhibits a theoretical

    
     isotopic ratio of approximately 8.8% (based on 8 carbon atoms). Deviations indicate detector saturation or isobaric interference.
    

LCMS_Workflow Sample Sample Prep & Blank SST LC UHPLC Separation (C18, 5-95% B) Sample->LC ESI ESI(+) Protonation LC->ESI Quad Quad Isolation (1.0 Da Window) ESI->Quad Frag Stepped Energy Fragmentation Quad->Frag Detect High-Res Detection (Sub-ppm Error) Frag->Detect Data Isotopic Validation & Data Analysis Detect->Data

Self-validating LC-HRMS/MS analytical workflow for imidazopyridine characterization.

Conclusion

The selection between Q-TOF (CID) and Orbitrap (HCD) platforms should be dictated by the specific analytical goal. If the objective is to identify labile functional group modifications (e.g., N-demethylation tracking in DMPK studies), the gentle nature of Q-TOF CID is highly effective. Conversely, for de novo structural elucidation of unknown dimethyl-imidazo[4,5-c]pyridine derivatives or deep scaffold characterization, the high-energy, low-mass retention capabilities of Orbitrap HCD provide unparalleled mechanistic insights.

References

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters.
  • SARS-CoV-2 Main Protease Inhibitors (US20240116946A1). Google Patents.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI Molecules.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI Molecules.

Sources

Comparative

Comparison of antiproliferative activity vs standard purine analogs

Comparative Guide: Antiproliferative Activity of Novel Purine-Based Kinase Inhibitors vs. Standard Purine Antimetabolites Executive Summary & Structural Evolution Purine analogs have historically served as the foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Antiproliferative Activity of Novel Purine-Based Kinase Inhibitors vs. Standard Purine Antimetabolites

Executive Summary & Structural Evolution

Purine analogs have historically served as the foundational pharmacophores in antineoplastic and immunosuppressive therapies. Classical standard purine analogs—such as Fludarabine, Cladribine, and Clofarabine—function primarily as antimetabolites that disrupt nucleic acid synthesis[1]. However, their reliance on active cellular transport and intracellular phosphorylation restricts their primary efficacy to hematological malignancies.

To overcome these metabolic bottlenecks and target solid tumors, modern drug development has evolved the purine scaffold into targeted kinase inhibitors. Novel purine analogs, such as the cyclin-dependent kinase (CDK) inhibitor Roscovitine (Seliciclib)[2] and emerging purine-hydrazone hybrids[3], leverage the purine ring's structural mimicry of adenine to act as direct, ATP-competitive inhibitors. This guide objectively compares the mechanistic and quantitative antiproliferative profiles of these two classes and provides self-validating experimental methodologies for their evaluation.

Mechanistic Divergence: The "Why" Behind the Efficacy

To accurately interpret comparative antiproliferative data, researchers must account for the fundamental divergence in how these compounds induce cytotoxicity.

Standard Purine Antimetabolites (e.g., Fludarabine, Cladribine): These agents are inactive prodrugs. They enter the cell via equilibrative nucleoside transporters (ENTs) and require rate-limiting phosphorylation by deoxycytidine kinase (dCK) to form active triphosphates. Once active, they competitively inhibit ribonucleotide reductase (RNR) and DNA polymerase, depleting the intracellular deoxynucleotide pool. This causes replication fork stalling, massive DNA double-strand breaks, and ultimately triggers apoptosis mediated by the APAF-1 pathway[4].

Novel Purine Kinase Inhibitors (e.g., Roscovitine, Purine-Hydrazone Hybrids): These compounds bypass dCK activation entirely. Because the purine core mimics the adenine ring of ATP, these analogs directly dock into the orthosteric ATP-binding pocket of hyperactive kinases (e.g., CDKs, EGFR, HER2)[5]. By blocking kinase phosphorylation cascades, they induce rapid cell cycle arrest (G1/S or G2/M phase) without requiring direct DNA incorporation, thereby circumventing classical chemoresistance mechanisms[3].

MOA cluster_standard Standard Purine Antimetabolites (e.g., Fludarabine) cluster_novel Novel Purine Kinase Inhibitors (e.g., Roscovitine) A1 Cell Entry (ENT Transporters) A2 Phosphorylation (dCK Enzyme) A1->A2 Activation A3 RNR & DNA Pol Inhibition A2->A3 Triphosphate A4 DNA Damage & Apoptosis A3->A4 APAF-1 Pathway B1 Cell Entry (Passive/Active) B2 ATP-Competitive Binding B1->B2 Direct Binding B3 CDK / EGFR Inhibition B2->B3 Kinase Pocket B4 Cell Cycle Arrest (G1/G2 Phase) B3->B4 Signal Blockade

Comparative Mechanism of Action: Prodrug activation vs. direct ATP-competitive kinase inhibition.

Quantitative Antiproliferative Activity Comparison

The shift from DNA-targeting to kinase-targeting fundamentally alters the antiproliferative profile across different histological cancer subtypes. Standard antimetabolites show extreme potency in lymphoid cells but fail in solid tumors. Conversely, novel purine hybrids show broad-spectrum efficacy.

Table 1: Comparative IC50 Values Across Representative Cell Lines

Compound ClassSpecific AgentPrimary TargetRepresentative IC50 (Solid Tumors)Representative IC50 (Hematological)
Standard Antimetabolite FludarabineRNR, DNA Polymerase> 20 µM (Generally chemoresistant)Sub-micromolar (Highly active)
Novel Kinase Inhibitor RoscovitineCDK2/7/99.32 – 13.82 µM (MCF7, HCT116)[2]~10 – 15 µM
Novel Hybrid Scaffold Compound 19aEGFR, HER20.81 µM (A549 Lung Cancer)[3]Not Assessed
Novel Hybrid Scaffold Compound 3TrxR / DNA2.27 µM (A549 Lung Cancer)[5]Not Assessed

Self-Validating Experimental Methodologies

To generate trustworthy comparative data between compounds with divergent mechanisms (DNA damage vs. metabolic kinase inhibition), standard colorimetric assays (like MTT) are insufficient. MTT relies on mitochondrial reductase activity, which can be transiently upregulated by kinase inhibitors, skewing viability readouts[5]. Therefore, a self-validating system utilizing ATP-based luminescence coupled with orthogonal flow cytometry is required.

Protocol 1: High-Throughput Antiproliferative Screening (Luminescence-Based)

Causality & Rationale: ATP quantitation provides a direct, metabolically stable proxy for viable cell numbers, eliminating the enzymatic artifacts associated with tetrazolium reduction assays.

  • Cell Seeding: Plate target cells (e.g., A549 or CLL primary cells) at 5,000 cells/well in a 96-well opaque white microplate. (Causality: Opaque white walls prevent luminescent signal cross-talk between adjacent wells, ensuring strict quantitative accuracy).

  • Synchronization: Incubate for 24 hours in low-serum media (1% FBS). (Causality: Synchronizes the cell cycle, ensuring that antiproliferative effects are measured from a uniform baseline rather than a randomly dividing population).

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the purine analogs (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine) to define the assay's dynamic range.

  • Incubation & Lysis: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 v/v) to lyse cells. (Causality: The proprietary lysis buffer actively inhibits endogenous ATPases, ensuring the measured ATP reflects the exact viability at the precise 72-hour mark).

  • Quantification: Read luminescence using a multi-mode microplate reader and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Mechanistic Validation (Flow Cytometry Cell Cycle Analysis)

Causality & Rationale: Viability assays confirm cell death, but not how proliferation halted. To validate the mechanistic divergence, we measure cell cycle distribution. Fludarabine should induce massive sub-G1 accumulation (DNA fragmentation), while novel CDK inhibitors should induce clean G1 or G2/M arrest.

  • Harvesting: Collect both adherent and floating cells post-treatment (48h). (Causality: Apoptotic cells detach from the plate; discarding the supernatant artificially inflates the viable population and skews the sub-G1 fraction).

  • Fixation: Wash with cold PBS and fix in 70% ice-cold ethanol for 30 minutes. (Causality: Ethanol permeabilizes the membrane while precipitating and preserving nucleic acids).

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. (Causality: PI intercalates into all double-stranded nucleic acids. RNase A degrades RNA, ensuring the fluorescence signal is strictly and exclusively proportional to DNA content).

  • Acquisition: Acquire 10,000 events via flow cytometry to quantify G0/G1, S, G2/M, and Sub-G1 fractions.

Workflow cluster_val Validation Endpoints W1 1. Cell Seeding & Synchronization (Low Serum Media) W2 2. Compound Treatment (10-Point Dose Response) W1->W2 24h Incubation W3 3. Cell Viability Assay (ATP-Luminescence) W2->W3 72h Exposure W4 4. Mechanistic Validation (Orthogonal Assays) W3->W4 IC50 Determination W4a Flow Cytometry (Cell Cycle via PI Staining) W4->W4a Phenotypic W4b Immunoblotting (Target Engagement) W4->W4b Molecular

Self-validating experimental workflow for evaluating antiproliferative efficacy and mechanism.

References

  • Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: Fludarabine and cladribine (Review).
  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. mdpi.com.
  • DNA repair mechanisms in cancer development and therapy. frontiersin.org.
  • Purine Scaffold in Agents for Cancer Tre
  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. bham.ac.uk.

Sources

Validation

UV-Vis absorption spectra of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine: A Comparative Analysis Introduction: The Spectroscopic Identity of Imidazopyridines The imidazo[4,5-c]pyridine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine: A Comparative Analysis

Introduction: The Spectroscopic Identity of Imidazopyridines

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, structurally analogous to endogenous purines. This structural similarity allows these compounds to interact with a wide range of biological targets.[1] 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, a specific derivative, is of interest for its potential pharmacological activities. Understanding its electronic properties is fundamental to elucidating its mechanism of action and for quality control during synthesis and formulation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides valuable information about the electronic structure of molecules.[2][3] By measuring the absorption of light in the UV-Vis region (typically 200-800 nm), we can probe the electronic transitions within a molecule, which are directly related to its structure, conjugation, and environment.[4] This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, offering a comparative perspective with related structures and detailing the influence of environmental factors.

Core Principles: Electronic Transitions in Heterocyclic Systems

UV-Vis spectroscopy is based on the principle that molecules absorb light at specific wavelengths, causing electrons to be promoted from a ground electronic state to a higher-energy excited state.[2] For organic molecules like 2,3-dimethyl-3H-imidazo[4,5-c]pyridine, the most significant transitions occur from π bonding orbitals and n non-bonding orbitals (from the nitrogen lone pairs) to π* antibonding orbitals.

  • π → π* Transitions: These are high-energy transitions characteristic of conjugated systems, such as the fused aromatic rings of the imidazopyridine core. They typically result in strong absorption bands.

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from a heteroatom like nitrogen) to an antibonding π* orbital. They are typically lower in energy and intensity compared to π → π* transitions.

The relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample is described by the Beer-Lambert Law, A = εcl, where ε is the molar absorptivity, an intrinsic property of the molecule at a specific wavelength.[4]

Experimental Workflow: Acquiring a High-Quality UV-Vis Spectrum

A self-validating and reproducible protocol is crucial for obtaining reliable spectroscopic data. The following workflow outlines the key steps and the rationale behind them.

Diagram of the Experimental Workflow

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent 1. Solvent Selection (e.g., Ethanol, Methanol) Solution 2. Prepare Stock Solution (Known Concentration) Solvent->Solution Dilution 3. Prepare Dilutions (Linear Absorbance Range) Solution->Dilution Blank 4. Prepare Blank (Pure Solvent) Dilution->Blank Instrument 5. Instrument Warm-up (Stabilize Lamps) Blank->Instrument BlankCal 6. Blank Calibration (Correct for Solvent Absorbance) Instrument->BlankCal SampleRun 7. Sample Measurement (Scan Wavelength Range) BlankCal->SampleRun Spectrum 8. Identify λmax (Wavelength of Max Absorbance) SampleRun->Spectrum Beer 9. (Optional) Beer's Law Plot (Determine Molar Absorptivity) Spectrum->Beer

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Detailed Step-by-Step Protocol
  • Solvent Selection:

    • Action: Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range (typically >200 nm). Common choices for heterocyclic compounds include ethanol, methanol, and acetonitrile.[5]

    • Rationale: The solvent must not absorb light in the same region as the analyte, as this would interfere with the measurement. The polarity of the solvent can also influence the spectrum (see Section 5).

  • Sample Preparation:

    • Action: Accurately weigh a small amount of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

    • Rationale: Accurate concentration is essential for quantitative analysis and calculating molar absorptivity.[6]

  • Serial Dilution:

    • Action: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values within the instrument's linear range (typically 0.1 - 1.0 A.U.).

    • Rationale: High concentrations can lead to deviations from the Beer-Lambert law and inaccurate readings.

  • Instrument Preparation:

    • Action: Turn on the spectrophotometer's deuterium (UV) and tungsten/halogen (visible) lamps and allow them to warm up for at least 15-20 minutes.

    • Rationale: Lamp stabilization is critical for ensuring a consistent light output and baseline stability.[7]

  • Blank Measurement:

    • Action: Fill a clean quartz cuvette with the pure solvent. Place it in the spectrophotometer and run a baseline correction or "zero" measurement.

    • Rationale: This subtracts any background absorbance from the solvent and the cuvette, ensuring that the final spectrum is solely due to the analyte.[7]

  • Sample Measurement:

    • Action: Rinse and fill the cuvette with the sample solution. Place it in the instrument and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).

    • Rationale: This is the core measurement step. A full scan provides information on all absorbing species and helps identify the wavelength of maximum absorbance (λmax).

Expected UV-Vis Absorption Profile of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine

While specific experimental spectra for 2,3-dimethyl-3H-imidazo[4,5-c]pyridine are not prevalent in the reviewed literature, we can predict its characteristic absorption based on the parent imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine systems. The fused aromatic system is the primary chromophore responsible for UV absorption.[4]

The spectrum is expected to be dominated by π → π* transitions. We anticipate two main absorption regions:

Expected TransitionApproximate λmax Range (nm)Description
π → π* (High Energy)220 - 250 nmAssociated with the electronic transitions of the entire fused heterocyclic system.
π → π* (Low Energy)270 - 310 nmA lower-energy band, often with fine structure, corresponding to transitions within the conjugated system.

Note: These are estimated values. The precise λmax and molar absorptivity would need to be determined experimentally.

Comparative Analysis: The Influence of Structure

The UV-Vis spectrum is highly sensitive to molecular structure. Comparing 2,3-dimethyl-3H-imidazo[4,5-c]pyridine with its parent scaffold and an isomeric analogue highlights how subtle changes can impact the electronic transitions.

Structural Comparison Diagram

G A Imidazo[4,5-c]pyridine (Parent Scaffold) B 2,3-dimethyl-3H- imidazo[4,5-c]pyridine A->B Methylation Effect (Expected small bathochromic shift) C Imidazo[4,5-b]pyridine (Isomeric Analogue) B->C Isomeric Effect (Alters π-system & λmax)

Sources

Safety & Regulatory Compliance

Safety

EHS Protocol: Handling and Disposal of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine

Here is a comprehensive, step-by-step guide for the safe handling, lifecycle management, and proper disposal of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine in a professional laboratory setting. 2,3-Dimethyl-3H-imidazo[4,5-c]p...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step guide for the safe handling, lifecycle management, and proper disposal of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine in a professional laboratory setting.

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS: 52538-09-7) is a heterocyclic aromatic organic compound frequently utilized as a building block in medicinal chemistry and drug development[1]. Because it contains a fused imidazole-pyridine bicyclic system, it exhibits specific physicochemical stability that dictates how it must be managed at the end of its experimental lifecycle.

In professional drug development laboratories, the disposal of stable nitrogenous heterocycles requires strict adherence to Environmental Health and Safety (EHS) protocols. Improper disposal (e.g., drain disposal or unauthorized in-lab chemical neutralization) can lead to environmental contamination and violates standard hazardous waste regulations.

Hazard Characterization and EHS Profiling

Before initiating any disposal protocol, personnel must understand the compound's hazard profile to select appropriate containment and Personal Protective Equipment (PPE). Based on standard Safety Data Sheet (SDS) classifications for this imidazopyridine scaffold, the compound presents acute toxicity and irritant risks [2].

Quantitative Data & Hazard Summary
ParameterSpecification / ClassificationCausality & Operational Impact
Molecular Formula C₈H₉N₃High nitrogen content; requires specific incineration conditions to manage NOx emissions.
GHS Signal Word WarningDictates standard laboratory PPE (gloves, goggles, lab coat).
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation; respiratory irritant. Necessitates handling inside a certified fume hood [2].
Precautionary P261, P305+P351+P338Avoid breathing dust/fumes. Mandates immediate eye-wash availability[2].
Waste Category Non-Halogenated OrganicUnless dissolved in chlorinated solvents (e.g., DCM), it must be segregated from halogenated waste streams to optimize incineration efficiency.

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology outlines the self-validating system for processing 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine waste. This protocol ensures that the chemical is safely isolated, tracked, and destroyed without exposing laboratory personnel to respiratory or dermal hazards.

Step 1: Waste Segregation and Compatibility Check
  • Action: Determine the physical state of the waste (solid powder, or dissolved in a solvent).

  • Causality: Mixing incompatible waste streams can cause exothermic reactions or off-gassing. If the compound is in its solid form, it must be placed in a dedicated solid hazardous waste bin. If dissolved, identify the solvent. Non-halogenated solvents (e.g., DMSO, Methanol) go to the non-halogenated organic waste carboy; chlorinated solvents go to the halogenated stream.

Step 2: Primary Containment
  • Action: Transfer the waste into a chemically compatible, EHS-approved container. High-Density Polyethylene (HDPE) or borosilicate glass are required.

  • Causality: HDPE and borosilicate glass provide high resistance to organic solvents and prevent leaching or degradation of the container over time, ensuring the integrity of the waste during accumulation.

Step 3: GHS-Compliant Labeling
  • Action: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must explicitly list "2,3-Dimethyl-3H-imidazo[4,5-c]pyridine" (no abbreviations) and check the boxes for "Toxic" and "Irritant".

  • Causality: Accurate labeling is a regulatory requirement that ensures downstream waste management contractors know exactly what they are handling, allowing them to route the waste to the correct destruction facility.

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed waste container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a chemically resistant tray).

  • Causality: Secondary containment acts as a fail-safe. If the primary container fails or leaks, the secondary tray captures the material, preventing contamination of the laboratory environment and preventing mixing with incompatible chemicals stored nearby.

Step 5: EHS Transfer and High-Temperature Incineration
  • Action: Once the container is 80% full, submit a waste pickup request to the institutional EHS department.

  • Causality: EHS will transfer the material to a licensed hazardous waste disposal facility. The ultimate disposal method for imidazopyridines is high-temperature incineration equipped with environmental scrubbers. The extreme heat breaks the stable aromatic rings, while the scrubbers neutralize the resulting nitrogen oxides (NOx), preventing atmospheric pollution.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the compound from the point of waste generation to its ultimate destruction.

DisposalWorkflow Start Waste Generation (2,3-Dimethyl-3H-imidazo[4,5-c]pyridine) Segregation Waste Segregation (Determine Solvent Matrix) Start->Segregation Containment Primary Containment (HDPE / Borosilicate Glass) Segregation->Containment Labeling EHS Labeling & Tracking (GHS Identifiers) Containment->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration Licensed High-Temp Incineration (NOx Scrubbing) Storage->Incineration

Figure 1: Standardized EHS workflow for the disposal of imidazopyridine derivatives.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
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2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
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